molecular formula C12H18Br6 B035303 1,1,2,2,3,3-Hexabromocyclododecane CAS No. 25637-99-4

1,1,2,2,3,3-Hexabromocyclododecane

Cat. No.: B035303
CAS No.: 25637-99-4
M. Wt: 641.7 g/mol
InChI Key: SHRRVNVEOIKVSG-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexabromocyclododecane (HBCD), with the molecular formula C12H18Br6, is a brominated flame retardant of significant scientific interest for environmental and toxicological research. This compound is a cyclic aliphatic bromoalkane supplied as a white to off-white crystalline powder. Its primary industrial application has been as an additive flame retardant, physically mixed into polymers to reduce flammability. The main historical use, accounting for a vast majority of its application, has been in expanded (EPS) and extruded (XPS) polystyrene foams, widely employed as thermal insulation in the building and construction industry . Other documented applications include its use in textiles for upholstered furniture, automotive interiors, and certain electronic equipment housings . For researchers, HBCD presents a compelling subject of study due to its properties as a Persistent Organic Pollutant (POP). It is characterized by its environmental persistence, bioaccumulative potential, and capacity for long-range transport, leading to its global distribution and detection in diverse matrices such as soil, sediment, air, and biological samples from remote regions . Its mode of action as a flame retardant is primarily physical, acting in the gas phase where the bromine radicals released upon heating interfere with the combustion process. From a research perspective, the toxicological profile of HBCD is complex. Studies, primarily in rodent models, have shown that oral exposure can lead to effects on the liver and thyroid, including increased liver weight and thyroid follicular hyperplasia . There is also evidence of potential reproductive and developmental toxicity, and it has been classified for reproductive toxicity . The research value of HBCD is further heightened by its stereochemical complexity. The commercial mixture is not a single compound but is composed of several diastereomers, primarily alpha (α-), beta (β-), and gamma (γ-HBCD), each exhibiting distinct toxicokinetic behaviors . For instance, the γ-diastereomer is rapidly metabolized and eliminated, whereas the α-diastereomer is more biologically persistent and bioaccumulates in lipid-rich tissues . This isomer-specific variation in metabolism, bioaccumulation, and toxicity poses a critical challenge and a key area of investigation for environmental chemists and toxicologists aiming to fully understand its human health and ecological risks. Consequently, HBCD was listed in Annex A of the Stockholm Convention on Persistent Organic Pollutants in 2013, with specific exemptions for its use in EPS and XPS insulation, underscoring the global regulatory concern and the need for ongoing scientific study . Disclaimer: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. The researcher assumes all responsibility for the safe handling, use, and disposal of this chemical in accordance with their institution's guidelines and all applicable local, state, and federal regulations.

Properties

IUPAC Name

1,1,2,2,3,3-hexabromocyclododecane
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InChI

InChI=1S/C12H18Br6/c13-10(14)8-6-4-2-1-3-5-7-9-11(15,16)12(10,17)18/h1-9H2
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InChI Key

SHRRVNVEOIKVSG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCCCC(C(C(CCCC1)(Br)Br)(Br)Br)(Br)Br
Source PubChem
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Molecular Formula

C12H18Br6
Record name HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS)
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DSSTOX Substance ID

DTXSID301342846
Record name 1,1,2,2,3,3-Hexabromocyclododecane
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Molecular Weight

641.7 g/mol
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Physical Description

WHITE POWDER OR GRANULES
Record name HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS)
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Boiling Point

Decomposes >190 °C
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Solubility

In water, 0.0656 mg/L at 20 °C /Technical product/, In water, 0.0034 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility in water, mg/l at 20 °C: 0.066 (practically insoluble)
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Density

2403 kg/cu m at 15-25 °C /OECD Guideline 109 (Density of Liquids and Solids)/, 2.2-2.4 g/cm³
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Vapor Pressure

4.70X10-7 mm Hg at 21 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure at 20 °C: negligible
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Impurities

...The impurities in HBCDD are less than 4% w/w. The stated impurities are tetrabromocyclododecane and other brominated cyclododecanes.
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Color/Form

White solid

CAS No.

25637-99-4, 1235106-66-7
Record name Cyclododecane, hexabromo-
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Record name 1,1,2,2,3,3-Hexabromocyclododecane
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Melting Point

185.9 °C /OECD Guideline 102 (Melting point / Melting Range)/, Melting point = 170-180 °C. Bromine content = 74.7%, 170-209 °C
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Stereochemistry and Isomerism of 1,1,2,2,3,3 Hexabromocyclododecane

Isomeric Interconversion Mechanisms Affecting 1,1,2,2,3,3-Hexabromocyclododecane Profiles

Thermal Isomerization Processes of this compound

The thermal isomerization of hexabromocyclododecane (HBCDD) stereoisomers is a well-documented process that occurs at elevated temperatures, such as those encountered during the processing of polymers containing HBCDD as a flame retardant. The commercial HBCDD mixture is predominantly composed of the γ-HBCDD isomer, with smaller amounts of α-HBCDD and β-HBCDD. However, heating this mixture can lead to a shift in the isomeric ratio.

Studies have shown that when heated, the γ- and β-isomers can convert to the more thermally stable α-isomer. For instance, heating a commercial HBCDD mixture at 160°C for 20 minutes resulted in a significant increase in the proportion of α-HBCDD, from an initial 11.7% to 57.5%. This transformation is believed to proceed through a mechanism involving the dissociation of a bromide ion, followed by its re-addition, leading to a change in the stereochemical configuration. The rate of this isomerization is dependent on both temperature and the surrounding medium.

Key Research Findings on Thermal Isomerization:

The conversion of γ-HBCDD to α-HBCDD is the most prominent thermal isomerization pathway.

The β-isomer also converts to the α-isomer upon heating.

The α-isomer is the most thermally stable of the common stereoisomers.

This isomerization has practical implications, as the processing of expanded polystyrene (EPS) and extruded polystyrene (XPS) foams, which contain HBCDD, often involves temperatures that induce these changes.

Below is a data table summarizing the effect of heating on the isomeric composition of HBCDD.

Table 1: Thermal Isomerization of HBCDD Stereoisomers at 160°C

Stereoisomer Initial Composition (%) Composition after 20 min at 160°C (%)
α-HBCDD 11.7 57.5
β-HBCDD 9.0 4.8
γ-HBCDD 79.3 37.7

Data sourced from He et al., 2012.

Photolytic Isomerization of this compound

Photolytic processes, involving the absorption of light, can also induce isomerization among the HBCDD stereoisomers. This is particularly relevant to the environmental fate of HBCDD, as it can be exposed to sunlight in various environmental compartments. Research has demonstrated that ultraviolet (UV) radiation can cause a shift in the isomeric ratios of HBCDD.

In experiments where individual stereoisomers were exposed to UV light in a hexane (B92381) solution, both photolytic isomerization and debromination were observed. For example, under UV irradiation, γ-HBCDD can isomerize to α-HBCDD and β-HBCDD. Similarly, α-HBCDD can be converted to β-HBCDD and γ-HBCDD. This suggests that photolysis can lead to a photostationary state where the different stereoisomers coexist in equilibrium.

The specific outcomes of photolytic isomerization can be influenced by the wavelength of light and the solvent used. These transformations indicate that sunlight can alter the isomeric profile of HBCDD found in the environment, which could affect its bioavailability and toxicity.

Table 2: Summary of Observed Photolytic Isomerization Pathways for HBCDD

Initial Isomer Observed Isomerization Products
α-HBCDD β-HBCDD, γ-HBCDD
β-HBCDD α-HBCDD, γ-HBCDD
γ-HBCDD α-HBCDD, β-HBCDD

Data based on findings from Gouteux et al., 2008.

Biotic Isomerization and Stereoselective Transformation of this compound

Biological systems, particularly microorganisms, can play a significant role in the isomerization and transformation of HBCDD stereoisomers. This biotic isomerization is a stereoselective process, meaning that different isomers may be transformed at different rates.

Studies using microbial cultures have shown that bacteria can mediate the isomerization of HBCDD. For instance, in the presence of certain bacterial strains, γ-HBCDD can be converted to α-HBCDD. This biotransformation is often accompanied by debromination, leading to the formation of lower-brominated cyclododecanes.

The stereoselectivity of these biotic processes is a key finding. Often, one stereoisomer is preferentially degraded or transformed over others. For example, some research indicates that the (+) and (-) enantiomers of a particular stereoisomer can be biotransformed at different rates, a process known as enantioselective transformation. This has been observed in wastewater treatment plants and in soil, where microbial activity alters the enantiomeric fraction of HBCDD isomers. This differential transformation by biota can lead to an enrichment of certain stereoisomers in the environment.

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound HBCDD
alpha-Hexabromocyclododecane α-HBCDD
beta-Hexabromocyclododecane β-HBCDD
gamma-Hexabromocyclododecane γ-HBCDD
Expanded Polystyrene EPS

Environmental Occurrence and Distribution of 1,1,2,2,3,3 Hexabromocyclododecane

Global Detection and Spatial Variability of 1,1,2,2,3,3-Hexabromocyclododecane

As a persistent organic pollutant (POP), HBCD has been detected in various environmental matrices worldwide, including in remote regions like the Arctic. nih.govwikipedia.orgresearchgate.net Its presence in such distant locations from its primary production and use areas underscores its potential for long-range environmental transport. wikipedia.orgacs.orgresearchgate.net The spatial distribution of HBCD is not uniform, with concentrations generally being higher near urban and industrial centers, which are considered major sources of emission. nih.govacs.org

The commercial HBCD mixture is composed of several stereoisomers, with the γ-HBCD being the most predominant. wikipedia.orgdioxin20xx.org However, the isomeric profile of HBCD in environmental samples often shows significant variation, with a notable shift towards a dominance of the α-HBCD stereoisomer in biological samples. acs.orgnih.gov This variability is influenced by factors such as isomerization during industrial processes and in the environment. nih.govacs.org

Atmospheric Distribution and Long-Range Transport of this compound

HBCD is known to be persistent in the atmosphere, which facilitates its long-range transport to remote areas. researchgate.net It has been detected in the air of various regions, including Europe, Asia, and the Arctic. epa.govresearchgate.net The estimated half-life of HBCD in the air is approximately three days. researchgate.netnih.gov

Studies have shown that atmospheric concentrations of HBCD can vary significantly depending on the location and proximity to sources. For example, a study in Birmingham, UK, found median concentrations of total HBCDs in indoor air to be 180 pg/m³ in homes and 170 pg/m³ in offices, while outdoor air had a much lower median concentration of 37 pg/m³. acs.org In Beijing, China, atmospheric concentrations of HBCD ranged from 20 to 1800 pg/m³. researchgate.net

Modeling studies suggest that emissions of γ-HBCD are primarily from production and industrial processes, while α-HBCD emissions are more associated with the use and disposal of products containing HBCD. nih.govacs.org Over time, the relative abundance of α-HBCD in the atmosphere of populated areas is expected to increase, even after the ban of HBCD production, due to ongoing emissions from in-use products and waste. nih.govacs.org

Aquatic Compartments: Freshwater and Marine Systems Contaminated with this compound

HBCD is hydrophobic, meaning it has low solubility in water, and consequently, it tends to partition to organic matter in aquatic environments, such as lipids in organisms and suspended solids. acs.orgnih.gov It has been widely detected in both freshwater and marine ecosystems. acs.orgnih.gov

The presence of HBCD in surface waters is a result of various inputs, including runoff from urban and agricultural areas, and discharges from wastewater treatment plants (WWTPs). psu.edunih.gov In a study of the Detroit River on the Canadian side, total HBCD was detected in surface water. canada.ca Research in the Great Lakes Basin found HBCD in snow at concentrations up to 35 ng/L. canada.ca

Wastewater serves as a significant pathway for HBCD to enter the aquatic environment. psu.edu A study in a Shanghai WWTP detected HBCD in wastewater at concentrations ranging from 1.2 to 1.7 ng/L. researchgate.net The widespread occurrence of HBCD in sewage sludge is a consequence of its leaching from consumer products into wastewater streams. psu.edu

Due to its hydrophobic nature, HBCD readily adsorbs to sediment and suspended particulate matter (SPM) in aquatic systems. nih.govacs.org Concentrations of HBCD in these matrices are often found to be higher than those of other brominated flame retardants like Polybrominated Diphenyl Ethers (PBDEs) downstream of urban and industrial areas. nih.gov

High concentrations of HBCD in SPM have been reported downstream of production sites. For instance, the highest concentrations of SPMs (0.017 g/Kg dry weight) were found in rivers in the UK and Belgium near HBCD production facilities. nih.gov In a study of the River Medway, UK, total HBCD concentrations in surface sediment ranged from 0.7 to 39.1 ng/g dry weight, with higher levels in areas with residential and industrial uses. bham.ac.ukrsc.org Monitoring in several European rivers between 2008 and 2014 showed varying concentrations of HBCD in SPM, with some sites showing a decrease over time. researchgate.netnih.gov

Terrestrial Environments: Soil and Dust Contamination by this compound

HBCD contamination is also prevalent in terrestrial environments, particularly in soil and dust. nih.govresearchgate.net The application of sewage sludge on agricultural land can be a significant source of HBCD to soils. nih.govpsu.edu

Soils surrounding HBCD processing factories have been found to contain high levels of the compound, with concentrations ranging from 1.11 x 10⁻⁴ g/Kg to 0.032 g/Kg dry weight. nih.gov A study near a HBCD production plant in China found an annual average concentration of 5405 ng/g in the soil, with levels decreasing with distance from the source. nih.gov The distribution of HBCD in soil is also influenced by factors like wind direction and can decrease with soil depth. nih.gov

Indoor dust is a significant reservoir for HBCD, and its ingestion is considered an important pathway for human exposure. acs.orgoaepublish.com HBCD leaches from various consumer products found in homes, offices, and vehicles, such as furniture, electronics, and building materials. nih.govoaepublish.com

Studies have reported a wide range of HBCD concentrations in indoor dust. In a study in Birmingham, UK, the median concentration of total HBCDs in dust from homes was 1300 ng/g, and in offices, it was 760 ng/g. acs.org Notably, car dust showed significantly higher levels, with a median of 13,000 ng/g. acs.org A study in Basrah, Iraq, found that dust from elevated surfaces had significantly higher concentrations of HBCDs than floor dust. rsc.org High levels of HBCD have also been found in dust from daycare centers and primary schools in the UK. nih.gov

Table of HBCD Concentrations in Various Environmental Media

Environmental CompartmentLocationConcentration RangeReference
Indoor Air (Homes)Birmingham, UKMedian: 180 pg/m³ acs.org
Outdoor AirBirmingham, UKMedian: 37 pg/m³ acs.org
AtmosphereBeijing, China20 - 1800 pg/m³ researchgate.net
WastewaterShanghai, China1.2 - 1.7 ng/L researchgate.net
River SedimentRiver Medway, UK0.7 - 39.1 ng/g dw bham.ac.ukrsc.org
Soil (near production plant)Shandong, ChinaAnnual Average: 5405 ng/g nih.gov
Indoor Dust (Homes)Birmingham, UKMedian: 1300 ng/g acs.org
Car DustBirmingham, UKMedian: 13,000 ng/g acs.org
Outdoor Dust and Soil Profiles of this compound

HBCD is frequently detected in outdoor dust and soil, with concentrations varying based on proximity to industrial and urban areas. mdpi.comrsc.org Due to its hydrophobic nature, HBCD tends to bind to soil and sediment particles. vu.nlnih.gov

Studies in China have shown a regional distribution of HBCD in soil, with concentrations ranging from 0.88 to 23,200 ng/g. mdpi.com The levels were generally higher in the southeastern part of the country and decreased towards the north. mdpi.com Industrial wastewater discharge, waste disposal, and atmospheric deposition from industrial activities are considered major sources of HBCD in soil. mdpi.com Research in South China found the highest total HBCD concentration of 284 ng/g dw at an e-waste recycling site, with levels decreasing significantly with distance from the site. acs.org

In a study conducted in Basrah, Iraq, concentrations of HBCD in outdoor dust were found to be lower than in indoor dust from the same homes. rsc.org The median concentration for ΣHBCDs in outdoor dust was lower than that in elevated surface dust and floor dust. rsc.org The isomer profile in outdoor dust showed a predominance of α-HBCD. rsc.org

A study of riverine sediments in the UK's River Medway detected ΣHBCDD concentrations ranging from 0.7 to 39.1 ng g⁻¹ dw. rsc.org Higher concentrations were found near residential and industrial areas, particularly those with construction activities, suggesting the use of HBCD-treated building materials. rsc.orgbham.ac.uk The isomer profile in these areas often resembled the commercial mixture, indicating recent pollution. bham.ac.uk

Table 1: Concentration of this compound in Outdoor Dust and Soil

Occurrence of this compound in Biota

HBCD is known to bioaccumulate and biomagnify in food chains, leading to its detection in a wide range of organisms. epa.gov High concentrations have been observed in top predators such as marine mammals and birds of prey. vu.nlacs.org

In marine environments, HBCD has been found in various species. A review of studies in China reported the presence of HBCD in mollusks, crustaceans, fish, and mammals. nih.gov In a study of marine mammals from Hong Kong, HBCD levels in cetacean samples ranged from 4.1 to 519 ng/g lipid weight. acs.org In the Great Lakes region, total HBCD concentrations in lake trout and walleye varied by lake, with ranges from 0.49-2.60 ng/g ww in Lake Erie to 5.57-13.7 ng/g ww in Lake Huron. nih.gov

A notable characteristic of HBCD in biota is the shift in the stereoisomer profile from the commercial mixture. vu.nlacs.org While γ-HBCD is the dominant isomer in technical products, α-HBCD is typically the most abundant isomer found in biological samples. rsc.orgvu.nlacs.org This is attributed to factors like differences in solubility, uptake, and metabolism among the isomers. vu.nlacs.org

Hydroxylated metabolites of HBCD have also been identified in wildlife. nih.gov One study found monohydroxy-HBCD in tern eggs and monohydroxy metabolites of HBCD and pentabromocyclododecene (PBCDe) in the blubber of harbor seals. nih.gov

Table 2: Occurrence of this compound in Biota

Presence of this compound in Food Matrices

The presence of HBCD in the environment leads to its contamination of various food products, which is a significant pathway for human exposure. researchgate.netnih.gov

A study of U.S. foods from Dallas, Texas, found detectable levels of HBCD in 42% of the 36 individual food items tested. researchgate.net The median concentrations for α-HBCD and γ-HBCD were 0.003 ng/g ww and 0.005 ng/g ww, respectively. researchgate.net In pooled food samples, the median levels for α-, β-, and γ-HBCD were 0.077, 0.008, and 0.024 ng/g ww, respectively. researchgate.net Canned sardines had the highest α-HBCD level at 1.307 ng/g ww. nih.gov

In a Hong Kong study, about 43% of food samples contained HBCD, with levels ranging from 0.01 to 1.2 mcg/kg. cfs.gov.hk "Seawater fish" and "Eggs and eggs products" had the highest mean concentrations. cfs.gov.hk A study on boxed sushi meals in Japan found total HBCD concentrations in seafood portions ranging from 33 to 1,922 pg/g wet weight, with α-HBCD being the dominant congener. jst.go.jp

Analysis of UK Total Diet Study samples from 2004 showed that HBCD was detected in most samples, with the α-HBCD diastereoisomer being the most abundant. researchgate.net Fish oil samples have also been found to contain HBCD, with α-HBCD being detected more frequently than the other isomers. food.gov.uk

Table 3: Presence of this compound in Food Matrices

Biomonitoring of this compound in Human Tissues (e.g., Milk, Serum, Hair)

HBCD has been detected in various human tissues, confirming widespread human exposure. nih.govpops.int Biomonitoring studies have identified HBCD in breast milk, blood, serum, and adipose tissue. nih.govnih.gov

In human breast milk, HBCD concentrations have been reported with significant variability. nih.gov A study in Birmingham, UK, found a mean total concentration of α+β+γ HBCDDs of 5.95 ng/kg lipid weight in 34 human milk samples. food.gov.uk In these samples, the α-isomer was predominant, accounting for 62-95% of the total HBCD. food.gov.uk

Human blood and serum samples also show the presence of HBCD. nih.gov Reported concentrations in human blood have included 1.7 × 10⁻⁶ g/Kg and 1.1 × 10⁻⁶ g/Kg, with α-HBCD being the dominant diastereomer. nih.gov Levels in human blood serum have been reported around 100 pg/g serum. nih.gov

HBCD has also been detected in human fetal tissues, indicating in-utero exposure. A study on Canadian human fetal liver and placental tissues reported total HBCD concentrations ranging from below the limit of detection to higher levels, highlighting the potential for developmental exposure. epa.gov

Temporal Trends in Environmental Concentrations of this compound

Studies on the temporal trends of HBCD in the environment have shown varying patterns, with some indicating increasing concentrations over time, while others suggest stabilization or decline in certain regions. nih.govvu.nl

Several trend studies have demonstrated an increase of HBCD in both the environment and in humans from the 1970s/1980s until more recent years. pops.int For instance, a study on marine mammals from Hong Kong observed a significant increasing trend of ΣHBCDs in dolphin samples from 1997 to 2007, with an estimated annual increase of 5%. acs.org This increase may be linked to the growing use of HBCD as a replacement for other restricted brominated flame retardants. acs.org

In contrast, some studies have shown a leveling off or decrease in HBCD concentrations. A Swedish study on guillemot eggs from the Baltic Sea indicated an increase between 1969 and 1995, but a stabilization between 1995 and 2001. vu.nl In the Great Lakes, recent trends (2004-2016) in fish suggest increasing concentrations in Lakes Erie and Ontario, but decreasing levels in Lakes Superior and Michigan. nih.gov The decreases are likely due to reduced usage of the compound. nih.gov

Source Identification and Release Pathways of this compound

The primary sources of HBCD in the environment are related to its production and use as a flame retardant in various products. nih.govacs.org

Industrial emissions are a major pathway for the release of HBCD into the environment. rsc.orgeuropa.eu These emissions can occur during the manufacturing of HBCD itself, as well as during the production of HBCD-containing products like expanded polystyrene (EPS) and extruded polystyrene (XPS) foams used in building insulation. rsc.orgbham.ac.uk

Elevated environmental levels of HBCD are often found near production facilities and downstream user sites. vu.nlacs.org For example, studies have shown higher concentrations of HBCD in air, sediment, and fish collected near plants producing or processing HBCD. acs.org The use of these materials in construction can lead to the release of HBCD into the surrounding environment, as evidenced by elevated levels in sediments near construction and demolition sites. bham.ac.uk

The release of HBCD from consumer products during their lifecycle, including use and disposal, is another significant pathway. researchgate.net This includes leaching from products and the generation of dust containing HBCD. rsc.org

Leaching and Migration of this compound from Commercial Products

This compound (HBCD) is utilized as an additive flame retardant, meaning it is physically mixed into polymers rather than chemically bound. nih.govswan.ac.uk This characteristic makes it susceptible to leaching and migration from commercial products throughout their service life and after disposal. nih.govnih.govrsc.org The primary applications of HBCD have been in expanded polystyrene (EPS) and extruded polystyrene (XPS) foam insulation for buildings, with lesser uses in textiles for upholstery and in high-impact polystyrene (HIPS) for electronic equipment. nih.govpops.intumweltbundesamt.de

The release of HBCD into the environment from these products is a significant pathway for its environmental distribution. nih.gov For instance, textiles treated with HBCD can release the substance during use through wear and abrasion. pops.int Similarly, polystyrene foams, which constitute the largest use of HBCD, can release the flame retardant, although emissions during the service life of intact insulation foams are considered to be low. pops.intbasel.int

Laboratory studies have been conducted to understand the dynamics of HBCD leaching. A series of experiments examining the leaching of HBCD from a mix of three fabrics revealed that concentrations in the leachate were substantially higher in the first 24 hours and decreased by an order of magnitude after one week. researchgate.net This suggests that the initial period of exposure to a leaching medium is critical for release.

Several environmental factors influence the rate of HBCD leaching. Key findings from laboratory experiments are summarized below:

Agitation: Mechanical agitation of waste and leachate mixtures was found to significantly enhance the leaching of HBCD. researchgate.net This simulates environmental conditions where materials are subject to physical movement, such as in waterways or during waste handling.

pH: The acidity or alkalinity of the leaching solution plays a role. Leaching of HBCD was observed to decrease significantly as the pH of the leachate increased from 5.8 to 8.5. researchgate.net

Temperature: An increase in temperature from 20°C to 60°C and 80°C led to a significant decrease in the concentration of HBCD in the leachate. researchgate.net This is thought to be due to the increased volatilization of the compound into the headspace of the experimental vessel at higher temperatures. researchgate.net

Waste-to-Leachate Ratio: The ratio of the amount of waste material to the volume of the leaching fluid also has a significant impact. Leaching of HBCD was found to be significantly greater at a lower waste-to-leachate ratio (0.005 g/mL) compared to a higher ratio (0.05 g/mL). researchgate.net

These findings indicate that the environmental conditions play a crucial role in the rate at which HBCD migrates from commercial products into the surrounding environment.

Table 1: Influence of Environmental Factors on HBCD Leaching from Fabrics

FactorConditionObservationSource
Time First 24 hours vs. 1 weekConcentrations were markedly higher in the first 24 hours, diminishing by an order of magnitude after one week. researchgate.net
Agitation Agitated vs. StaticAgitation significantly enhanced leaching. researchgate.net
pH pH 5.8 vs. pH 6.5 vs. pH 8.5Leaching decreased significantly as pH increased. researchgate.net
Temperature 20°C vs. 60°C & 80°CConcentrations in leachate decreased significantly at higher temperatures, likely due to volatilization. researchgate.net
Waste:Leachate Ratio 0.005 g/mL vs. 0.05 g/mLLeaching was significantly greater at the lower waste:leachate ratio. researchgate.net

Waste Management and Disposal Practices Impacting this compound Release

Waste management and disposal practices are critical determinants of the release of HBCD into the environment. pops.int Since the majority of HBCD has been used in products with long service lives, such as building insulation, a significant reservoir of this chemical exists in the built environment that will eventually enter the waste stream. pops.int

Landfilling:

A primary disposal route for HBCD-containing products, such as construction and demolition waste, is landfilling. pops.intresearchgate.net As an additive flame retardant, HBCD is not chemically bound to the polymer matrix and can leach from materials deposited in landfills. wikipedia.org The presence of HBCD in landfill leachate is a documented source of environmental contamination. pops.int It is estimated that in the EU, nearly 30% of EPS/XPS panels containing HBCD have been landfilled. pops.int Stocks of HBCD in landfills are considered long-term sources for its release into the environment. pops.int While modern landfills may have systems to capture leachate, these systems can degrade over time, and uncontrolled or older dump sites often lack such containment measures. pops.intwikipedia.org

Incineration:

Incineration is another common method for managing municipal and construction waste. pops.int When conducted in state-of-the-art facilities, incineration is an effective method for destroying HBCD. Studies on full-scale municipal solid waste incinerators have demonstrated a destruction efficiency of over 99.999% for HBCD. nih.gov Co-incineration of HBCD-containing polystyrene foam did not negatively impact the plant's operation or lead to increased emissions of other harmful substances like dioxins. nih.gov The HBCD concentrations in the resulting solid residues (ashes) were found to be extremely low. researchgate.netnih.gov However, poor-quality or open burning of HBCD-containing waste can lead to the generation and release of toxic byproducts. pops.intwikipedia.org

Recycling and Other Waste Streams:

The recycling of materials containing HBCD poses a challenge. Emissions from the recycling of vehicles, insulation panels, and electrical and electronic equipment (WEEE) have been identified as a source of HBCD release. pops.int To be safely recycled, the HBCD content in materials must be below specific low concentration limits. umweltbundesamt.de Other significant HBCD waste streams include leftover HBCD from manufacturing processes, packaging materials, and textiles from commercial buildings and vehicles. basel.int The management of these streams requires careful separation to prevent the contamination of non-HBCD containing waste and to ensure environmentally sound disposal. basel.int

Table 2: HBCD Release from Waste Management Practices

Waste Management PracticeImpact on HBCD ReleaseKey FindingsSources
Landfilling Potential for long-term releaseHBCD leaches from disposed products into landfill leachate. Landfills are a significant long-term source of HBCD emissions. pops.intwikipedia.orgpops.int
Incineration (Controlled) High destruction efficiencyModern incinerators can destroy >99.999% of HBCD, with minimal release in emissions or solid residues. researchgate.netnih.gov
Incineration (Uncontrolled) Release of toxic byproductsOpen burning can lead to the formation and release of harmful substances. pops.intwikipedia.org
Recycling Potential for release during processingEmissions can occur during the recycling of HBCD-containing products like vehicles and electronics. pops.int

Environmental Fate and Transport Dynamics of 1,1,2,2,3,3 Hexabromocyclododecane

Bioaccumulation and Bioconcentration Potential of 1,1,2,2,3,3-Hexabromocyclododecane

Due to its high lipophilicity, indicated by a high octanol-water partitioning coefficient (log Kow) of 5.6, HBCD readily accumulates in the fatty tissues of organisms. epa.govvu.nl This process, known as bioaccumulation, can lead to concentrations in organisms that are significantly higher than in the surrounding environment. Bioconcentration, a specific type of bioaccumulation where uptake is primarily from water, has been demonstrated in laboratory studies. For instance, a high bioconcentration factor (BCF) of 18,100 was reported for HBCD in fathead minnows. epa.gov

Species-Specific Bioaccumulation Factors for this compound

The extent of HBCD bioaccumulation varies among different species, influenced by factors such as metabolism, diet, and trophic level. Monitoring studies have consistently shown that HBCD bioaccumulates in a wide array of biota, including invertebrates, fish, birds, and marine mammals. epa.gov For example, a study in the Western Scheldt Estuary revealed varying HBCD levels among different fish species, with the highest concentrations found in sole. vliz.be Similarly, a Swedish monitoring study reported a fish-to-sediment ratio (biota/sediment accumulation factor or BSAF) of 15 at one site, indicating significant bioavailability and bioaccumulation. epa.gov

In a study of two earthworm species, Eisenia fetida and Metaphire guillelmi, the biota soil accumulation factor (BSAF) values for α- and γ-HBCD were notably higher in Eisenia fetida, a difference attributed primarily to its higher lipid and protein content. nih.gov This highlights how physiological differences between species can influence bioaccumulation potential.

Below is a table summarizing key bioaccumulation and bioconcentration factors for HBCD in various species.

SpeciesParameterValueReference
Fathead minnow (Pimephales promelas)Bioconcentration Factor (BCF)18,100 epa.gov
Rainbow trout (Oncorhynchus mykiss)Bioconcentration Factor (BCF)19,200 epa.gov
Fish (unspecified)Biota/Sediment Accumulation Factor (BSAF)15 epa.gov
Eisenia fetida (earthworm)Biota Soil Accumulation Factor (BSAF) for α-HBCDHigher than M. guillelmi nih.gov
Metaphire guillelmi (earthworm)Biota Soil Accumulation Factor (BSAF) for α-HBCDLower than E. fetida nih.gov

Stereoisomer-Specific Accumulation Patterns of this compound in Biota

Commercial HBCD is a mixture of three main stereoisomers: α-HBCD, β-HBCD, and γ-HBCD. wikipedia.org While γ-HBCD is the most abundant isomer in technical mixtures (75-89%), a shift in the isomeric profile is consistently observed in biological samples, with α-HBCD being the dominant isomer. vliz.benih.gov This shift is attributed to a combination of factors including differential uptake, metabolism, and the potential for bioisomerization of γ-HBCD and β-HBCD to the more persistent α-HBCD within organisms. acs.org

Studies have shown that α-HBCD is more resistant to metabolic degradation compared to the other isomers. For instance, in vitro studies with rat and harbor seal liver microsomes demonstrated that while β- and γ-HBCD levels decreased significantly, α-HBCD was not substantially biotransformed. vliz.be This differential metabolism contributes to the enrichment of α-HBCD in tissues.

Furthermore, enantiomer-specific accumulation has been observed. HBCD diastereoisomers are chiral and exist as pairs of enantiomers. vliz.be Studies in fish have revealed a significant enrichment of the (+)-α-HBCD enantiomer in the liver of whiting and bib. vliz.be Similarly, zebrafish have shown selective enrichment of the (+)-α-enantiomer and (+)-γ-enantiomer. acs.org This enantioselective accumulation suggests that biological processes, such as metabolism and transport, are stereospecific.

Trophic Transfer and Biomagnification of this compound in Food Webs

The persistence and bioaccumulative nature of HBCD lead to its transfer and potential magnification through food webs. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

Dynamics of this compound in Aquatic Food Webs

In aquatic ecosystems, HBCD has been shown to biomagnify. epa.govnih.gov Studies of coastal food webs have documented the transfer of HBCD from prey to predator. A study in an e-waste dismantling region in East China found a trophic magnification factor (TMF) for the sum of three HBCD isomers (Σ3HBCDs) of 6.36 in the aquatic food web, indicating significant trophic magnification. nih.gov Similarly, another study calculated a TMF for total HBCD of 3.1 in an aquatic food web. In a Canadian study, the highest mean concentration of ΣHBCDD was found in top predator fish from the Great Lakes region. nih.gov

Dynamics of this compound in Terrestrial Food Webs

The dynamics of HBCD in terrestrial food webs appear to be more complex and can differ from aquatic systems. Some studies have observed trophic dilution, where HBCD concentrations decrease with increasing trophic levels. For example, a study at a former e-waste recycling site in South China found trophic dilution in the terrestrial food web. nih.gov Another study in an e-waste dismantling region in East China also reported a TMF of 0.10, suggesting trophic dilution. nih.gov However, other research has indicated the potential for biomagnification in certain terrestrial food chains. For instance, animals at the top of the food chain, such as falcons and dolphins, have been found to have higher levels of HBCD. researchgate.net

Isomer-Specific Trophic Magnification Potentials of this compound

The trophic magnification of HBCD is also isomer-specific. Studies have shown that the different stereoisomers exhibit varying TMFs. In one aquatic food web, the TMFs were 2.3 for α-HBCD, 2.3 for β-HBCD, and a significantly higher 4.8 for γ-HBCD. This suggests that γ-HBCD may have a greater potential for biomagnification in that specific food web.

However, the general trend observed in many studies is the increasing predominance of α-HBCD at higher trophic levels. This is due to its higher assimilation efficiency, biomagnification factor, and longer half-life compared to the other isomers, as demonstrated in studies with zebrafish. acs.orgnih.gov The bioisomerization of γ-HBCD to α-HBCD within organisms further contributes to the enrichment of α-HBCD in top predators. acs.org

The following table summarizes the trophic magnification factors for HBCD isomers in different food webs.

Food Web TypeIsomerTrophic Magnification Factor (TMF)Reference
AquaticTotal HBCD3.1
Aquaticα-HBCD2.3
Aquaticβ-HBCD2.3
Aquaticγ-HBCD4.8
AquaticΣ3HBCDs6.36 nih.gov
TerrestrialΣ3HBCDs0.10 nih.gov

Partitioning Behavior of this compound in Environmental Compartments

The partitioning behavior of this compound is largely governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity. nih.gov These characteristics mean that HBCD preferentially moves from aqueous phases to associate with organic matter in sediment, soil, and biota. nih.gov The technical HBCD mixture is primarily composed of the γ-HBCD diastereomer (70-95%), with smaller amounts of α-HBCD and β-HBCD. nih.gov However, the partitioning and fate of these isomers can differ significantly in the environment.

Sediment-Water Partitioning of this compound

Due to its hydrophobic nature, this compound readily partitions from the water column into sediments. This process leads to the accumulation of HBCD in the benthic zone of aquatic systems, where it can persist. Studies have shown that HBCD is frequently detected in sediment samples, particularly in areas downstream of urban and industrial centers. nih.gov

Once partitioned to sediments, the fate of HBCD is largely determined by microbial degradation, also known as biotransformation. The rate of this degradation is highly dependent on the environmental conditions, especially the presence or absence of oxygen. Biotransformation half-lives are significantly shorter under anaerobic (anoxic) conditions compared to aerobic conditions.

Table 1: Biotransformation Half-life of this compound in Soil and Sediment

Environmental Matrix Condition Biotransformation Half-life (t₁/₂)
Soil Aerobic 63 days
Soil Anaerobic 6.9 days
Freshwater Sediment Aerobic 11 to 32 days
Freshwater Sediment Anaerobic 1.1 to 1.5 days
Sole Carbon Source - 13.7 days
Combined Carbon Source - 2.39 to 4.44 days

This table presents data on the degradation rates of HBCD under various environmental conditions. nih.gov

The degradation of HBCD in sediments can proceed through pathways like dehydrobromination and dehalohydroxylation. nih.gov Research has identified the formation of metabolites such as tetrabromocyclododecene, dibromocyclododecadiene, and cyclododecatriene, indicating a sequential debromination process.

Air-Surface Exchange Dynamics of this compound

This compound can be released into the atmosphere from products during their lifecycle, such as from extruded and expanded polystyrene foam used in building insulation. rsc.org Its presence in indoor and outdoor air and dust facilitates its transport and deposition. The exchange between air and various surfaces (soil, water, vegetation) is a critical component of its environmental transport.

This dynamic is influenced by factors like temperature, with warmer conditions potentially leading to increased volatilization from surfaces into the air. This allows HBCD to undergo long-range atmospheric transport, a process sometimes referred to as the "grasshopper effect," where the chemical undergoes cycles of deposition and re-volatilization, enabling it to travel to remote regions like the Arctic. nih.gov Concentrations of HBCD in the atmosphere can vary significantly depending on the microenvironment.

Table 2: Atmospheric Concentrations of this compound (ΣHBCDs) in Various Microenvironments

Environment Location Median Concentration (ng/m³)
Homes (Air) Birmingham, UK 0.18
Offices (Air) Birmingham, UK 0.17
Public Microenvironments (Air) Birmingham, UK 0.90
Outdoor Air Birmingham, UK 0.037
Homes (Dust) Birmingham, UK 1300 (ng/g)
Offices (Dust) Birmingham, UK 760 (ng/g)
Cars (Dust) Birmingham, UK 13000 (ng/g)
Indoor Air (after curtain drawing) Japan 0.11 - 0.45

This table shows the concentrations of HBCD found in the air and dust of different indoor and outdoor settings, highlighting the variability of exposure sources. dioxin20xx.orgacs.org

Studies have shown that indoor environments can be significant sources of HBCD to the outdoors. rsc.org The isomer profile in air and dust often shows a predominance of α-HBCD, which contrasts with the γ-HBCD dominance in the commercial products, suggesting in-use transformation or differential fate of the isomers. rsc.orgacs.org

Photodegradation and Hydrolysis of this compound in Environmental Systems

Abiotic degradation processes, including photodegradation and hydrolysis, are important for determining the ultimate persistence of this compound in the environment.

Photodegradation: HBCD can be degraded by photolysis, particularly under UV-C irradiation. Studies have shown that the debromination of HBCD occurs in aqueous solutions when exposed to UV light, with the efficiency of this process being influenced by pH. Both acidic and alkaline conditions have been found to promote higher degradation efficiency compared to neutral pH. The process can be accelerated by the presence of certain substances. For example, the photodegradation of HBCD under simulated sunlight is enhanced in the presence of Fe(III)-carboxylate complexes and hydrogen peroxide, where the hydroxyl radical (•OH) is the primary species responsible for the degradation.

Hydrolysis: In contrast to photodegradation, hydrolysis is not considered a significant degradation pathway for HBCD. The compound is very stable in water, and the estimated half-life for its hydrolysis is extremely long, on the order of 10^6 years at a neutral pH of 7. This indicates that HBCD is exceptionally resistant to abiotic degradation via hydrolysis under typical environmental conditions.

Advanced Analytical Methodologies for 1,1,2,2,3,3 Hexabromocyclododecane in Complex Matrices

Contemporary Sample Preparation Techniques for 1,1,2,2,3,3-Hexabromocyclododecane Analysis

The goal of sample preparation is to extract HBCDD from the sample matrix and purify it to a level suitable for instrumental analysis. hilarispublisher.com The complexity of this process varies depending on the sample type, with matrices like dust, sediment, and biota requiring more extensive clean-up than water samples. hilarispublisher.comhilarispublisher.com

Various extraction techniques are employed to isolate HBCDD from different environmental matrices, each with its own set of advantages and disadvantages. chrom-china.comnih.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), this technique uses high pressure and temperature to quickly and efficiently extract analytes. hilarispublisher.comejournals.eu It has been successfully applied to solid samples like soil, sediment, and dust, often using solvent mixtures like hexane (B92381)/acetone. hilarispublisher.com

Liquid-Liquid Extraction (LLE): This is a conventional and straightforward method for extracting HBCDD from aqueous samples by partitioning it into an immiscible organic solvent. chrom-china.comswan.ac.ukalsenvironmental.co.uk

Solid Phase Extraction (SPE): SPE is a versatile technique used for both extracting and cleaning up samples. chrom-china.comnih.gov For water samples, SPE cartridges, such as those with hydrophilic-lipophilic balance (HLB) sorbents, can effectively trap HBCDD, which is then eluted with a solvent like methanol (B129727). swan.ac.ukresearchwithrutgers.com This method allows for the preconcentration of analytes from large sample volumes, enhancing detection sensitivity. chrom-china.comswan.ac.uk For solid samples like soil or dust, SPE is often used as a clean-up step after an initial solvent extraction. hilarispublisher.comnih.gov

Other methods like ultrasonic-assisted extraction (UAE) are also frequently used, particularly for solid samples. chrom-china.comnih.govnih.gov The choice of extraction method is critical and depends on the specific matrix and analytical goals. chrom-china.com

Interactive Data Table: Comparison of Extraction Techniques for HBCDD

Technique Typical Matrix Common Solvents Key Advantages Source
Accelerated Solvent Extraction (ASE)Soil, Sediment, Dustn-Hexane/Acetone, DichloromethaneFast, Efficient, Reduced Solvent Use hilarispublisher.comejournals.eu
Liquid-Liquid Extraction (LLE)WaterDichloromethane, n-HexaneSimple, Widely Applicable chrom-china.comalsenvironmental.co.uk
Solid Phase Extraction (SPE)Water, Extracts from SolidsMethanol, Acetonitrile (B52724), Diethyl ether/n-HexaneHigh Enrichment Factor, Good Clean-up chrom-china.comswan.ac.ukresearchwithrutgers.comresearchgate.net
Ultrasonic-Assisted Extraction (UAE)Soil, Sludge, DustDichloromethane/Acetonitrile, AcetoneSimple, Widely Used chrom-china.comnih.govnih.gov

Clean-up and Fractionation Procedures

After extraction, clean-up is a necessary step to remove co-extracted interfering components, such as lipids from biological samples, which can suppress the instrument signal. ejournals.euupmc.fr

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC is effective for separating large molecules like lipids from the smaller HBCDD analytes. ejournals.eu It is a common clean-up technique for fatty samples, though it may require additional purification steps. ejournals.eu

Column Chromatography: This technique uses a column packed with an adsorbent material like silica (B1680970) gel or Florisil to separate HBCDD from other compounds. hilarispublisher.comejournals.euuzh.ch By using different solvents, analytes can be eluted in fractions, achieving separation from interferences. hilarispublisher.comresearchgate.net For instance, multilayer silica/alumina columns are used for soil extracts, and Florisil cartridges are used for plasma samples. hilarispublisher.comuzh.ch

Dispersive Solid Phase Extraction (d-SPE): Often part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, d-SPE involves adding a sorbent material to the extract to remove interferences. chrom-china.comswan.ac.uk It has been applied to the clean-up of sludge extracts using a primary-secondary amine sorbent. nih.gov

Instrumental Analysis for Stereoisomer-Specific Quantification of this compound

Due to the thermal lability of HBCDD, which can lead to isomerization at high temperatures, gas chromatography (GC) is generally limited to determining the total HBCDD concentration. nih.govthermoscientific.com Therefore, liquid chromatography is the preferred method for isomer-specific analysis. thermoscientific.comdioxin20xx.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the determination of HBCDD stereoisomers in various matrices. chrom-china.comnih.govalfa-chemistry.com This method provides the high sensitivity and selectivity needed to quantify the low levels of HBCDD found in environmental and biological samples and to resolve the different stereoisomers. capes.gov.brnih.gov

Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques for separating the α-, β-, and γ-HBCDD stereoisomers. thermoscientific.comcapes.gov.br

Columns: C18 columns are most commonly used, providing good separation of the main diastereomers. nih.govrsc.orgresearchgate.net Phenyl-hexyl columns have also been shown to resolve additional minor diastereomers, which can prevent interference and potential overestimation of the primary isomers. researchgate.net

Mobile Phases: A mixture of organic solvents like acetonitrile and/or methanol with water (often containing a modifier like ammonium (B1175870) acetate) is typically used as the mobile phase. capes.gov.brnih.gov The composition of the mobile phase is optimized to achieve both good chromatographic separation and high ionization sensitivity. capes.gov.br

UPLC: UPLC systems, utilizing columns with smaller particle sizes (e.g., 1.8 or 1.9 µm), allow for faster analysis times and improved resolution compared to conventional HPLC. hilarispublisher.comthermoscientific.com For example, a method using a 1.9 µm Hypersil GOLD column achieved baseline resolution of the three main diastereomers in just three minutes. thermoscientific.com

Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common ionization source for HBCDD analysis. ejournals.eunih.govrsc.org It generates the deprotonated molecular ion [M-H]⁻. ejournals.eu

Tandem Mass Spectrometry (MS/MS): For quantification, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. rsc.org This involves selecting the precursor ion and monitoring its fragmentation into specific product ions, which greatly enhances selectivity and sensitivity. chrom-china.com The most commonly monitored transition for native HBCDD is the fragmentation of the deprotonated molecular ion (m/z 640.6 or 640.7) to the bromide ion (m/z 79 or 81). ejournals.eursc.org The use of isotope-labeled internal standards (e.g., ¹³C-HBCDD) is crucial to correct for matrix effects and variations in instrument response. upmc.frnih.gov

Interactive Data Table: LC-MS/MS Parameters for HBCDD Analysis

Parameter Typical Setting Details Source
Chromatography Reversed-Phase HPLC/UPLCC18 or Phenyl-Hexyl column rsc.orgresearchgate.net
Mobile Phase Acetonitrile/Methanol/WaterOften with ammonium acetate (B1210297) buffer capes.gov.brnih.gov
Ionization Mode Negative Electrospray (ESI)Forms [M-H]⁻ ion ejournals.eursc.org
Detection Mode Tandem MS (MS/MS)Multiple Reaction Monitoring (MRM) rsc.org
Precursor Ion (m/z) 640.7Deprotonated molecule [M-H]⁻ ejournals.eursc.org
Product Ion (m/z) 79 / 81Bromide ion [Br]⁻ ejournals.eursc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for this compound

Evaluation of Matrix Effects and Ionization Efficiency in this compound Analysis

The analysis of HBCDD by liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is susceptible to matrix effects. swan.ac.uk These effects, which can either suppress or enhance the analyte signal, arise from co-eluting components in the sample matrix that interfere with the ionization process. swan.ac.uk In the analysis of complex matrices such as biological tissues and sewage sludge, significant ion suppression has been observed for all HBCDD diastereomers. nist.govnih.gov

The extent of matrix effects can vary depending on the specific diastereomer and the nature of the sample matrix. nist.gov For instance, while the analysis of HBCDD diastereomers in some biological tissue extracts may be relatively unaffected, the analysis of enantiomers can be significantly influenced by extracted matrix components. nist.gov This highlights the necessity of evaluating and correcting for matrix effects to ensure accurate quantification.

Several strategies are employed to mitigate matrix effects. The use of isotopically labeled internal standards, such as racemic 13C-labeled HBCDD diastereomers, is a common and effective approach. nist.govnih.gov These standards co-elute with the native analytes and experience similar matrix effects, allowing for accurate correction of the signal. nist.gov Additionally, alternative ionization techniques to ESI, such as atmospheric pressure photoionization (APPI) and anion attachment atmospheric pressure photoionization (AA-APPI), have been explored. researchgate.net AA-APPI, in particular, has shown minimal matrix effects in sediment extracts and can offer increased sensitivity. researchgate.net

The ionization efficiency of HBCDD is another critical factor influencing analytical sensitivity. nih.gov Different ionization sources can exhibit varying efficiencies for HBCDD. For example, atmospheric pressure chemical ionization (APCI) has been reported to be more sensitive for HBCDD analysis than ESI in some studies. researchgate.net The choice of mobile phase composition in LC can also impact ionization. nist.govnist.gov The ionization efficiency is not only dependent on the analyte's properties but also on instrumental parameters and solvent conditions. nih.govplos.org Therefore, careful optimization of both the ionization source and chromatographic conditions is essential for achieving the desired sensitivity and minimizing matrix-related inaccuracies in HBCDD analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Challenges and Applications for this compound

Gas chromatography-mass spectrometry (GC-MS) presents a complex set of challenges for the analysis of this compound (HBCDD) due to the compound's thermal lability. researchgate.netdioxin20xx.org At the elevated temperatures typically used in GC injectors and columns (above 160°C), HBCDD isomers can undergo thermal degradation and rearrangement. researchgate.netresearchgate.net This thermal instability can lead to the formation of various degradation products, including lesser-brominated cyclododecanes and brominated aromatic compounds, which complicates the interpretation of chromatograms and can lead to inaccurate quantification of the parent compound. nih.govcolab.ws Studies have shown that the decomposition of HBCDD during GC-MS analysis can result in the formation of products such as pentabromocyclododecene and tetrabromocyclododecadiene. nih.gov

Despite these challenges, GC-MS has been utilized for the determination of total HBCDD content in various matrices. dioxin20xx.orgosti.gov The primary advantage of GC-MS is its ability to provide simple and reliable measurements of the total HBCDD concentration, without separating the individual diastereomers. dioxin20xx.org This can be useful for screening purposes or when isomer-specific information is not required. To minimize thermal degradation, specific injection techniques like pulsed splitless injection have been employed to reduce the residence time of the analyte in the hot injector. researchgate.net

For isomer-specific analysis, however, liquid chromatography-mass spectrometry (LC-MS) is generally the preferred method due to its milder operating conditions. researchgate.netdioxin20xx.org Comparisons between GC-MS and LC-MS have shown that while GC-MS can provide comparable total HBCDD concentrations, LC-MS is necessary for the baseline separation and individual quantification of the α-, β-, and γ-diastereomers. dioxin20xx.orgosti.gov

The table below summarizes the key challenges and applications of GC-MS in the analysis of HBCDD:

FeatureDescription
Challenges
Thermal InstabilityHBCDD degrades and isomerizes at typical GC operating temperatures, leading to inaccurate quantification and complex chromatograms. researchgate.netresearchgate.net
Degradation ProductsThermal breakdown results in the formation of various lesser-brominated and aromatic compounds. nih.govcolab.ws
Lack of Isomer SeparationStandard GC-MS methods do not separate the individual diastereomers of HBCDD. dioxin20xx.org
Applications
Total HBCDD AnalysisUseful for determining the total concentration of HBCDD in a sample for screening or compliance purposes. dioxin20xx.orgosti.gov
Method VerificationGC-MS results for total HBCDD can be used to verify findings from LC-MS analyses. osti.gov
Analysis of Specific MatricesGC-MS methods have been developed for the analysis of HBCDD in materials like expanded and extruded polystyrene foam. nih.gov

Supercritical Fluid Chromatography (SFC) for Diastereomer Separation of this compound

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative for the separation of this compound (HBCDD) diastereomers. unit.nonih.gov This technique utilizes a mobile phase, typically supercritical carbon dioxide, often modified with a small amount of an organic solvent (cosolvent), to achieve efficient separations. mdpi.com SFC offers several advantages over traditional liquid chromatography (LC), including faster analysis times and reduced solvent consumption. researchgate.net

One of the key applications of SFC in HBCDD analysis is the baseline separation of the three main diastereomers: α-HBCDD, β-HBCDD, and γ-HBCDD. researchgate.net This separation can be achieved in a significantly shorter run time compared to conventional LC methods. For instance, a method using supercritical CO2 and methanol as a modifier on a C18 stationary phase has been shown to separate the three diastereomers within a three-minute run time. researchgate.net

The choice of stationary phase and cosolvent is crucial for optimizing the separation in SFC. Various columns, including those with C18 and specialized silica-based packings, have been successfully employed. mdpi.comresearchgate.net The elution order of the diastereomers in SFC can differ from that observed in reversed-phase LC, highlighting the unique selectivity of the SFC system. mdpi.com

Beyond the separation of the main diastereomers, SFC has also demonstrated the capability to separate minor HBCDD isomers, such as the δ- and ε-HBCDD meso forms. nih.govmdpi.com This comprehensive separation is important for a more complete understanding of the isomeric composition of technical HBCDD mixtures and their environmental fate.

The following table summarizes the key aspects of SFC for the diastereomer separation of HBCDD:

ParameterDetails
Technique Supercritical Fluid Chromatography (SFC)
Mobile Phase Supercritical Carbon Dioxide (CO₂) with an organic cosolvent (e.g., methanol, 2-propanol, acetonitrile). mdpi.comresearchgate.net
Stationary Phases C18, High Strength Silica (HSS), and various chiral stationary phases. mdpi.comresearchgate.net
Key Advantages - Rapid analysis times (e.g., under 3 minutes for major diastereomers). researchgate.net - Reduced organic solvent consumption, making it a "greener" technique. unit.no - High resolution and baseline separation of diastereomers. researchgate.net
Separated Isomers α-HBCDD, β-HBCDD, γ-HBCDD, and minor meso forms (δ- and ε-HBCDD). nih.govmdpi.com
Detection Typically coupled with tandem mass spectrometry (SFC-MS/MS) for sensitive and selective detection. researchgate.netlcms.cz

Enantioselective Analysis of this compound Isomers

The enantioselective analysis of this compound (HBCDD) is crucial for understanding its bioaccumulation, biotransformation, and toxicological effects, as enantiomers of the same diastereomer can exhibit different biological activities. unit.no This specialized analysis focuses on separating and quantifying the individual enantiomers of the α-, β-, and γ-HBCDD diastereomers.

The primary tool for enantioselective analysis is chiral chromatography, which employs a chiral stationary phase (CSP) to differentiate between the enantiomers. Both liquid chromatography (LC) and supercritical fluid chromatography (SFC) have been successfully used for this purpose. nih.govmdpi.com The choice of the CSP is critical for achieving the desired separation.

Challenges in enantioselective analysis include potential co-elution between enantiomers of different diastereomers. For example, (+)α-HBCDD might co-elute with (+)β-HBCDD or (+)γ-HBCDD on certain chiral columns. nih.gov To overcome this, advanced techniques like two-dimensional HPLC have been developed.

The results of enantioselective analysis are often expressed as the enantiomeric fraction (EF), which provides a quantitative measure of the relative abundance of the two enantiomers. Deviations from a racemic mixture (EF ≠ 0.5) in environmental or biological samples indicate that enantioselective processes, such as preferential metabolism or bioaccumulation, have occurred. scies.org

Application of Chiral Stationary Phases for Chromatographic Resolution of this compound Enantiomers

The chromatographic resolution of this compound (HBCDD) enantiomers is primarily achieved through the use of chiral stationary phases (CSPs). rsc.org These specialized column packings create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the enantioseparation of HBCDD isomers. mdpi.combujnochem.com

Several types of polysaccharide-based CSPs have been successfully applied in both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) for this purpose. Examples of these CSPs include:

Cellulose tris(3,5-dimethylphenylcarbamate): This CSP has been used for the preparative separation of β-HBCDD enantiomers. nih.govmdpi.com

Cellulose tris(3-chloro-4-methylphenylcarbamate): This stationary phase has demonstrated the ability to achieve baseline separation of all HBCDD enantiomers, including the minor δ- and ε-isomers, in a single analytical run using SFC. nih.govmdpi.com It has also been used for the resolution of α- and γ-HBCDD enantiomers. nih.govmdpi.com

Amylose tris(3,5-dimethylphenylcarbamate): This is another common polysaccharide-based CSP evaluated for HBCDD enantioseparation. mdpi.com

Permethylated beta-cyclodextrin (B164692) (e.g., Nucleodex β-PM): This cyclodextrin-based CSP is frequently cited for the enantioselective liquid chromatography separation of HBCDD. nih.gov

The choice of the CSP, along with the mobile phase composition and temperature, significantly influences the separation efficiency and even the elution order of the enantiomers. mdpi.com For instance, the elution order of the (+)- and (−)-γ-HBCDD enantiomers can be different between chiral LC and SFC methods using different CSPs. nih.govmdpi.com

The following table provides a summary of some chiral stationary phases used for the resolution of HBCDD enantiomers and their applications:

Chiral Stationary PhaseAbbreviation/Trade NameApplication Examples
Cellulose tris(3,5-dimethylphenylcarbamate)e.g., Lux Cellulose-1, CHIRALCEL® ODPreparative separation of β-HBCDD enantiomers. nih.govmdpi.com
Cellulose tris(3-chloro-4-methylphenylcarbamate)e.g., Lux Cellulose-2, Trefoil CEL2Analytical and preparative separation of α- and γ-HBCDD enantiomers; baseline separation of all major and minor HBCDD enantiomers by SFC. nih.govmdpi.com
Amylose tris(3,5-dimethylphenylcarbamate)e.g., Trefoil AMY1, CHIRALPAK® ADScreening for optimal enantioseparation conditions. mdpi.com
Permethylated beta-cyclodextrinNucleodex β-PMEnantioselective analysis of HBCDD by LC, often used as a reference method. nih.gov

The development and application of these chiral stationary phases are fundamental to advancing our understanding of the stereoisomer-specific behavior of HBCDD in the environment and in biological systems.

Two-Dimensional HPLC Techniques for Enantiomeric Separation of this compound

Achieving simultaneous baseline separation of all six enantiomers of the α-, β-, and γ-diastereomers of this compound (HBCDD) in a single chromatographic run can be challenging due to potential co-elutions. nih.govnih.gov To address this, two-dimensional high-performance liquid chromatography (2D-HPLC) has been developed as a powerful technique for the comprehensive enantiomeric separation of HBCDD. nih.gov

The 2D-HPLC approach involves coupling two different chromatographic columns in series. The first dimension typically uses a conventional (achiral) column to separate the HBCDD diastereomers (α, β, and γ). Subsequently, specific fractions containing individual diastereomers are transferred ("heart-cut") to a second-dimension column, which is a chiral stationary phase (CSP), for the separation of the enantiomers. nih.gov

This method effectively prevents co-elution between enantiomers of different diastereomers, such as the potential overlap of (+)α-HBCDD with (+)β-HBCDD or (+)γ-HBCDD. nih.gov By performing the enantioseparation in separate, undisturbed chromatograms for each diastereomer, a high degree of resolution can be achieved. For example, a 2D-HPLC method has been reported to achieve a resolution of 4.11 for the enantiomers of α-HBCDD. nih.gov

The key steps in a typical 2D-HPLC method for HBCDD enantiomeric separation are:

First Dimension Separation: The sample is injected onto an achiral column (e.g., a standard C18 column) to separate the α-, β-, and γ-diastereomers.

Heart-Cutting: As each diastereomer peak elutes from the first column, it is selectively transferred to the second column using a switching valve.

Second Dimension Separation: The isolated diastereomer is then separated into its individual enantiomers on a chiral stationary phase. This can be done in separate runs for each diastereomer to optimize the separation conditions. nih.gov

This technique has been successfully applied to the analysis of HBCDD enantiomers in complex biological samples like fish oil and tissues from marine animals. nih.gov

The table below summarizes the key features of 2D-HPLC for the enantiomeric separation of HBCDD:

FeatureDescription
Principle Combination of an achiral column (1st dimension) for diastereomer separation and a chiral column (2nd dimension) for enantiomer separation. nih.gov
Technique "Heart-cutting" is used to transfer individual diastereomers from the first to the second dimension. nih.gov
Advantage Avoids co-elution of enantiomers from different diastereomers, leading to high resolution and accurate quantification. nih.gov
Application Enantioselective analysis of HBCDD in complex matrices such as biota samples. nih.gov
Reported Performance Achieved an undisturbed enantioselective separation for α-HBCDD with a resolution of 4.11. nih.gov

Enantiomeric Fraction (EF) Calculation and Environmental Interpretation for this compound

The enantiomeric fraction (EF) is a crucial parameter used to quantify the relative abundance of the two enantiomers of a specific this compound (HBCDD) diastereomer. It is calculated from the peak areas of the two enantiomers obtained from chiral chromatographic analysis.

The formula for calculating the enantiomeric fraction is:

EF = Area(+) / (Area(+) + Area(-))

where Area(+) and Area(-) represent the peak areas of the dextrorotatory (+) and levorotatory (-) enantiomers, respectively.

An EF value of 0.5 indicates a racemic mixture, meaning the two enantiomers are present in equal amounts. This is typically the case for technical HBCDD mixtures and abiotic environmental samples where no biological processing has occurred. nih.govscies.org

Deviations from an EF of 0.5 in biological or environmental samples are significant as they indicate that enantioselective processes have taken place. These processes can include:

Enantioselective Bioaccumulation: Organisms may preferentially accumulate one enantiomer over the other. For example, studies in chickens have shown a preferential enrichment of (–)-α-HBCDD. scies.org

Enantioselective Metabolism/Biotransformation: One enantiomer may be metabolized or biotransformed at a faster rate than the other. epa.gov

Enantioselective Excretion: Organisms might eliminate one enantiomer more readily than its counterpart. Studies in chickens have suggested the preferred excretion of (+)-α-HBCDD. scies.org

Enantioselective Isomerization: The conversion of one diastereomer to another (e.g., γ-HBCDD to α-HBCDD) can also be an enantioselective process. epa.gov

By analyzing the EF values in different organisms and environmental compartments, scientists can gain insights into the fate, transport, and trophic transfer of HBCDD in ecosystems. For example, a change in the EF of α-HBCDD at different trophic levels in a food web can indicate biomagnification and enantioselective biotransformation.

The table below provides examples of EF values and their potential interpretations in the context of HBCDD analysis:

Enantiomeric Fraction (EF)InterpretationExample
EF = 0.5Racemic mixture; no significant enantioselective processes have occurred.Racemic standards of HBCDD diastereomers. nih.gov
EF > 0.5Enrichment of the (+) enantiomer.Selective enrichment of (+)α-HBCDD has been observed in some aquatic organisms. epa.gov
EF < 0.5Enrichment of the (-) enantiomer.Preferential enrichment of (–)-α-HBCDD has been found in avian species like chickens. scies.org
Changing EF with Trophic LevelIndicates enantioselective processes occurring within the food web.An increasing proportion of α-HBCDD with a non-racemic EF at higher trophic levels suggests biomagnification and enantioselective metabolism. mdpi.com

The accurate determination of EFs relies on robust analytical methods that are free from artifacts. It has been noted that matrix effects in LC-ESI-MS/MS can potentially influence EF measurements if not properly corrected for, for instance, by using racemic labeled internal standards. nist.govresearchgate.net

Method Validation and Quality Assurance Protocols in this compound Analysis

The reliable quantification of this compound (HBCDD) in complex environmental and biological matrices necessitates rigorous method validation and the implementation of comprehensive quality assurance and quality control (QA/QC) protocols. These measures are crucial to ensure that the analytical data generated are accurate, precise, and reproducible, thereby providing a sound basis for environmental monitoring and regulatory compliance. The validation process typically assesses several key performance characteristics of the analytical method, including linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery.

Method validation for HBCDD analysis often involves the use of isotopically labeled internal standards to correct for matrix effects and variations in instrument response. nist.gov Quality control procedures are integrated into the entire analytical workflow, from sample collection and preparation to instrumental analysis, to monitor for contamination and ensure the stability of the analytical system. rsc.org

Linearity and Range

Establishing the linearity of an analytical method is fundamental to demonstrating its ability to provide a response that is directly proportional to the concentration of the analyte over a specified range. For HBCDD analysis, this is typically achieved by analyzing a series of calibration standards at different concentrations. The linearity is then evaluated by calculating the coefficient of determination (R²) for the resulting calibration curve. A high R² value, typically greater than 0.99, indicates a strong linear relationship.

Several studies have demonstrated excellent linearity for the analysis of HBCDD isomers using various analytical techniques. For instance, a gas chromatography-mass spectrometry (GC/MS) method for determining HBCDD in expanded and extruded polystyrene foam showed good linearity over a concentration range of 1.0–50.0 mg/L with a correlation coefficient (R²) of 0.9934. nih.gov Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing HBCDD diastereomers in whole-fish homogenate samples achieved coefficients of determination (R²) greater than 0.998 for a concentration range corresponding to 0.1–50 ng of analyte per gram of sample. nih.gov

This interactive table summarizes the linearity data from various studies on the analysis of this compound. Users can filter and sort the data to compare the performance of different analytical methods and matrices.

Analytical MethodMatrixLinear RangeCoefficient of Determination (R²)Reference
GC/MSExpanded/Extruded Polystyrene Foam1.0–50.0 mg/L0.9934 nih.gov
LC-MS/MSWhole-Fish Homogenate0.1–50 ng/g>0.998 nih.gov
LC-MS/MSHuman Plasma10–10,000 pg/mL>0.996 uzh.ch

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. Determining these limits is a critical aspect of method validation, as it defines the sensitivity of the analytical method.

For HBCDD analysis, LODs and LOQs can vary significantly depending on the analytical instrumentation and the complexity of the sample matrix. A study using liquid chromatography tandem mass spectrometry for the analysis of aqueous saline and freshwater matrices reported target LOQ values of 75 pg/L for each isomer in saline matrices and 150 pg/L in freshwater matrices. rsc.org Another study employing a modified QuEChERS method coupled with LC-MS/MS for fish samples reported LOQs of 0.15–0.25 ng/g wet weight (ww). nih.gov

This interactive table presents the Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis from different research findings. The data can be sorted by analytical method or matrix to highlight the sensitivity of various approaches.

Analytical MethodMatrixLODLOQReference
GC/MSExpanded/Extruded Polystyrene Foam-0.5 mg/kg nih.gov
LC-MS/MSSaline Water-75 pg/L rsc.org
LC-MS/MSFreshwater-150 pg/L rsc.org
LC-MS/MSWhole-Fish Homogenate-0.15–0.25 ng/g ww nih.gov
LC-MS/MSHuman Plasma0.05 µg/L (α-HBCDD)- uzh.ch

Precision and Accuracy

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, often expressed as relative standard deviation (RSD). Accuracy is the closeness of the agreement between a test result and the accepted reference value, typically expressed as percent recovery. Both are fundamental parameters for assessing the reliability of an analytical method.

In the analysis of HBCDD, precision and accuracy are evaluated by analyzing spiked samples at various concentrations and certified reference materials. A study on the determination of HBCDD in expanded and extruded polystyrene foam by GC/MS reported a relative standard deviation (RSD) range of 6.64–6.92% and a recovery range of 87–113% for spiked blank samples. nih.gov For the analysis of HBCDD isomers in fish tissue, a modified QuEChERS method demonstrated recoveries ranging from 89% to 102% with RSDs below 7.5%. nih.gov Furthermore, analysis of a laboratory reference sample of pooled fish oil showed recoveries of 87–110% for α-HBCDD and 80–113% for γ-HBCDD. nist.gov

This interactive data table provides a summary of precision and accuracy data for this compound analysis. Users can explore the data to understand the reliability of different analytical methods across various matrices.

Analytical MethodMatrixSpike LevelPrecision (%RSD)Accuracy (% Recovery)Reference
GC/MSExpanded/Extruded Polystyrene Foam5, 10, 20 mg/kg6.64–6.9287–113 nih.gov
LC-MS/MSFreshwater & Saline WaterNot specified<1597.3–102.7 rsc.org
LC-MS/MSWhole-Fish Homogenate0.5, 5 ng/g<7.589–102 nih.gov
LC-MS/MSHuman Serum0.5, 5 ng/g1.02–11.4280.3–108.8 osti.gov
LC-MS/MSFish Oil (Reference Sample)Not applicable8.1 (α-HBCDD), 10.7 (γ-HBCDD)87–110 (α-HBCDD), 80–113 (γ-HBCDD) nist.gov

Use of Internal Standards and Certified Reference Materials

The use of internal standards is a cornerstone of robust QA/QC in HBCDD analysis. Isotopically labeled analogs of the target analytes, such as ¹³C-labeled or deuterium-labeled (d₁₈) HBCDD isomers, are added to samples prior to extraction and analysis. rsc.orgresearchgate.net These standards behave similarly to the native compounds throughout the analytical process, allowing for accurate quantification by correcting for losses during sample preparation and for variations in instrument response. Commonly used internal standards include ¹³C-labeled α-HBCDD, β-HBCDD, and γ-HBCDD. uzh.ch

Certified Reference Materials (CRMs) are materials with well-characterized and certified concentrations of specific analytes. They are indispensable for validating the accuracy of an analytical method and for ongoing quality control. For HBCDD analysis, CRMs such as SRM-2585 (Organic Contaminants in House Dust) and ERM-CC537a (Hexabromocyclododecanes in freshwater sediment) are utilized to assess method performance. rsc.orgcampro-webshop.eu

This table details the internal standards and certified reference materials commonly employed in the analysis of this compound. The information can be filtered to identify appropriate standards for specific analytical needs.

Standard TypeName/AbbreviationTypical UseReference
Internal Standard¹³C-labeled α-HBCDDQuantification of α-HBCDD uzh.ch
Internal Standard¹³C-labeled β-HBCDDQuantification of β-HBCDD uzh.ch
Internal Standard¹³C-labeled γ-HBCDDQuantification of γ-HBCDD nist.govnih.gov
Internal Standardd₁₈-labeled HBCDD diastereomersQuantification of HBCDD diastereomers researchgate.net
Certified Reference MaterialSRM-2585Method validation for house dust analysis rsc.org
Certified Reference MaterialERM-CC537aMethod validation for freshwater sediment analysis campro-webshop.eu

Inter-laboratory Comparison and Proficiency Testing

Participation in inter-laboratory comparison studies and proficiency testing (PT) programs is a critical component of external quality control. These programs allow laboratories to assess their analytical performance against that of other laboratories analyzing the same samples. Consistent and successful participation in such programs provides confidence in the reliability of the laboratory's data.

An inter-laboratory verification study for the determination of HBCDD in expanded and extruded polystyrene foam involved six laboratories. nih.govnih.gov The results for ten samples showed an inter-laboratory relative standard deviation range of 3.68–9.80%, indicating good agreement among the participating laboratories. nih.gov Another study involving the characterization of two new certified reference materials for brominated flame retardants highlighted that the analysis of HBCDD isomers can be challenging, with a relative standard deviation of 17% among participating laboratories for these analytes. campro-webshop.eu

This interactive table summarizes the findings from inter-laboratory comparison studies for the analysis of this compound. The data can be used to evaluate the state of the art in HBCDD analysis and identify areas for improvement.

MatrixNumber of Participating LaboratoriesAnalyte(s)Inter-laboratory RSD (%)Reference
Expanded/Extruded Polystyrene Foam6Total HBCDD3.68–9.80 nih.govnih.gov
Fish TissueNot specifiedHBCDD isomers17 campro-webshop.eu

Biogeochemical Cycling and Degradation of 1,1,2,2,3,3 Hexabromocyclododecane

Microbial Degradation Pathways of 1,1,2,2,3,3-Hexabromocyclododecane

Microorganisms play a crucial role in the breakdown of HBCD in various environmental compartments, including soil, sediment, and wastewater sludge. hep.com.cnnih.gov Both anaerobic and aerobic microbial processes have been identified as key mechanisms for the degradation of this persistent organic pollutant.

Anaerobic Debromination and Metabolite Identification of this compound (e.g., Pentabromocyclododecenes, Tetrabromocyclododecadienes)

Under anaerobic conditions, the primary microbial degradation pathway for HBCD is reductive debromination, where bromine atoms are sequentially removed from the cyclododecane (B45066) ring. nih.govnih.gov This process is carried out by various anaerobic bacteria and microbial consortia. nih.govfrontiersin.org

Studies have demonstrated that anaerobic microbial consortia can achieve significant removal of HBCD. For instance, one study reported a 92.4% removal of HBCD after 12 days of treatment with an enriched anaerobic microbial consortium. nih.govnih.govfrontiersin.orgfrontiersin.org The degradation often follows first-order kinetics, with varying rates for different HBCD diastereomers. nih.govfrontiersin.orgfrontiersin.org

The process of anaerobic debromination leads to the formation of several less-brominated metabolites. Key identified metabolites include:

Pentabromocyclododecenes (PBCDEs): Formed through the removal of one bromine atom. acs.org

Tetrabromocyclododecadienes (TBCDs): Resulting from the removal of two bromine atoms. hep.com.cnacs.org

Dibromocyclododecadiene (DBCD): A further debromination product. nih.govnih.govfrontiersin.orgfrontiersin.org

Cyclododecatriene (CDT): The fully debrominated ring structure. hep.com.cn

The identification of these metabolites confirms that reductive debromination is a significant pathway for the natural attenuation of HBCD in anaerobic environments. hep.com.cn

Table 1: Anaerobic Degradation of HBCD Diastereomers by a Microbial Consortium

DiastereomerDegradation Efficiency (12 days)
α-HBCD88.9%
β-HBCD92.6%
γ-HBCD79.1%

Data sourced from a study on an enriched anaerobic microbial consortium. nih.gov

Aerobic Biotransformation Processes of this compound

In aerobic environments, microorganisms also contribute to the breakdown of HBCD, although the rates can be slower compared to anaerobic conditions. nih.gov Aerobic biotransformation involves different enzymatic pathways, including oxidation and hydroxylation, in addition to debromination. nih.govnih.gov

Aerobic degradation of HBCD can lead to the formation of hydroxylated metabolites. These include:

Monohydroxy-pentabromocyclododecane wikipedia.org

Pentabromocyclododecanol nih.govflemingcollege.caresearchgate.net

Dihydroxy-pentabromocyclododecene wikipedia.org

Dihydroxy-pentabromocyclododecadiene wikipedia.org

The presence of these oxidized metabolites indicates that aerobic pathways are distinct from the purely reductive processes seen in anaerobic environments.

Identification of Functional Microorganisms and Consortia Involved in this compound Degradation

A variety of microorganisms and microbial consortia have been identified as capable of degrading HBCD. These include both bacteria and potentially other microorganisms present in diverse environments like soil, sediment, and wastewater treatment plants. hep.com.cn

Under anaerobic conditions, specific genera of organohalide-respiring bacteria (OHRB) are thought to play a crucial role in the reductive debromination of HBCD. These include:

Geobacter nih.gov

Dehalogenimonas nih.gov

Dehalobacter nih.gov

Dehalococcoides nih.govresearchgate.net

Enriched anaerobic consortia have also been shown to be highly effective. In one study, the microbial community shifted over time, with an increase in the population of Bacteroidetes from 5% to 47%. nih.govfrontiersin.orgfrontiersin.org Other bacteria that significantly increased in abundance included Azospira oryzae, Microbacterium, and Achromobacter insolitus. nih.govnih.gov

In aerobic settings, several bacterial strains have been isolated and shown to degrade HBCD:

Pseudomonas sp. strain HB01: This strain was found to remove 81% of γ-HBCD within five days. hep.com.cnnih.govfrontiersin.org

Rhodopseudomonas palustris: Various strains of this bacterium, isolated from paddy soil, have demonstrated good HBCD biodegradation capabilities. nih.govflemingcollege.caresearchgate.net

Bacillus spp. and Clostridium spp.: Identified as dominant microbes in soil capable of HBCD degradation. nih.gov

Achromobacter sp. strains HBCD-1 and HBCD-2 hep.com.cn

Pseudomonas aeruginosa strain HS9 hep.com.cn

Transcriptomic analysis of Rhodopseudomonas palustris has revealed the upregulation of genes encoding for enzymes like haloacid dehalogenases, glutathione-S-transferase, and cytochrome P450, suggesting their involvement in the HBCD degradation pathway. tmu.edu.twsinica.edu.tw

Table 2: Microbial Genera Implicated in HBCD Degradation

ConditionMicrobial Genera
AnaerobicGeobacter, Dehalogenimonas, Dehalobacter, Dehalococcoides, Bacteroidetes, Azospira, Microbacterium, Achromobacter
AerobicPseudomonas, Rhodopseudomonas, Bacillus, Clostridium, Achromobacter

Enantioselectivity in Microbial Degradation of this compound

HBCD exists as a mixture of stereoisomers, and microbial degradation processes can exhibit enantioselectivity, meaning that different stereoisomers are degraded at different rates. This can lead to a shift in the enantiomeric composition of the remaining HBCD in the environment.

In vitro studies using rat and trout liver S9 fractions have shown enantioselective biotransformation of HBCD. acs.org Specifically, a significant enrichment of the (−)-α-HBCD enantiomer was observed, indicating that the (+)-α-HBCD enantiomer is preferentially metabolized. acs.org The rate of biotransformation was found to be faster in rat liver fractions compared to trout. acs.org

The degradation rates of the different diastereomers of HBCD often follow the order β-HBCD > γ-HBCD > α-HBCD in both microcosm and mesocosm studies. metu.edu.tr This resistance of α-HBCD to degradation, coupled with the potential for biotransformation of γ- and β-HBCD into α-HBCD, contributes to the prevalence of the α-isomer in environmental and biological samples. metu.edu.trusda.gov

Abiotic Degradation of this compound in Environmental Media

In addition to microbial processes, abiotic factors can also contribute to the degradation of HBCD in the environment. Photolytic degradation, in particular, has been identified as a relevant pathway.

Photolytic Degradation of this compound Under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. HBCD can undergo photolysis in aqueous solutions when exposed to ultraviolet (UV) radiation or simulated sunlight. nih.govresearchgate.net

Studies have shown that HBCD can be degraded by UV-C irradiation in aqueous solutions, leading to debromination. researchgate.net The efficiency of this process can be influenced by factors such as the initial pH of the solution. researchgate.net The presence of photosensitizers, such as humic acids, which are common in natural waters, can also influence the rate of photolytic degradation. nih.gov

Photodegradation in the presence of Fe(III)-carboxylate complexes and hydrogen peroxide under simulated sunlight has been shown to be an effective removal method for HBCD in aqueous solutions. nih.gov The primary reactive species responsible for this degradation is the hydroxyl radical (•OH). nih.gov

Furthermore, photolytically-induced isomerization can occur, favoring the formation of the more stable α-HBCD isomer. rsc.org This abiotic transformation process can alter the isomeric profile of HBCD in the environment.

Hydrolytic Stability and Transformation of 1,2,5,6,9,10-Hexabromocyclododecane

Studies on the commercial mixture of HBCD isomers indicate a high degree of hydrolytic stability. The estimated hydrolytic half-lives are exceedingly long, suggesting that hydrolysis is not a significant degradation pathway for these compounds in the environment industrialchemicals.gov.au. This persistence is a key factor in their classification as persistent organic pollutants (POPs) nih.gov.

Metabolic Biotransformation of 1,2,5,6,9,10-Hexabromocyclododecane in Organisms

The metabolic fate of HBCD is highly dependent on the specific stereoisomer. In vivo and in vitro studies have demonstrated that organisms can metabolize HBCD, primarily through debromination and hydroxylation nih.govnih.gov.

Hepatic Metabolism of 1,2,5,6,9,10-Hexabromocyclododecane in Vertebrates

The liver is a primary site of HBCD metabolism. In vertebrates, cytochrome P450 (CYP) enzymes, particularly from the CYP2B and CYP3A subfamilies, are instrumental in the biotransformation of HBCD isomers nih.govopenrepository.com. Studies using liver microsomes from various species, including rats and fish, have shown that the rate and products of metabolism can differ significantly between species nih.govoup.com. For instance, in vitro assays with rat liver S9 fractions showed a faster biotransformation rate compared to trout liver S9 fractions nih.gov.

Isomer-Specific Metabolic Resistance of 1,2,5,6,9,10-Hexabromocyclododecane

Research consistently shows that α-HBCD is the most metabolically resistant of the three main diastereomers nih.govwikipedia.orgnih.gov. The γ-HBCD isomer, which is the most abundant in commercial mixtures, is more readily metabolized and can undergo bio-isomerization to the more persistent α-HBCD within the organism wikipedia.orgusda.gov. β-HBCD also undergoes more rapid biotransformation compared to α-HBCD nih.govnih.gov. This differential metabolism explains why α-HBCD is often the dominant isomer detected in biological tissues, despite its lower concentration in the original technical mixture usda.govnih.gov.

Table 1: Metabolic Half-life of HBCD Diastereomers in Rat and Trout Liver S9 Fractions

Diastereomer Rat (t0.5 in min) Trout (t0.5 in min)
α-HBCD 17.1 134.9
β-HBCD 6.4 38.1
γ-HBCD Not specified Not specified

Source: Adapted from in vitro biotransformation experiments. nih.gov

Formation of Hydroxylated Metabolites of 1,2,5,6,9,10-Hexabromocyclododecane

The metabolism of HBCD leads to the formation of various metabolites. The primary pathways are debromination, leading to the formation of pentabromocyclododecenes (PBCDe) and tetrabromocyclododecadienes (TBCD), and hydroxylation nih.govnih.gov. Studies have identified mono- and di-hydroxylated metabolites of the parent HBCD compounds in rats exposed to HBCD nih.gov. After oral exposure to γ-HBCD in mice, identified metabolites included monohydroxy-pentabromocyclododecane, monohydroxy-pentabromocyclododecene, dihydroxy-pentabromocyclododecene, and dihydroxy-pentabromocyclododecadiene wikipedia.org. In contrast, the more metabolically resistant α-HBCD yields only low levels of a few hydroxylated metabolites without undergoing debromination or stereoisomerization wikipedia.orgnih.gov.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,2,5,6,9,10-Hexabromocyclododecane
α-Hexabromocyclododecane (α-HBCD)
β-Hexabromocyclododecane (β-HBCD)
γ-Hexabromocyclododecane (γ-HBCD)
Pentabromocyclododecene (PBCDe)
Tetrabromocyclododecadiene (TBCD)
Monohydroxy-pentabromocyclododecane
Monohydroxy-pentabromocyclododecene
Dihydroxy-pentabromocyclododecene

Regulatory Science and Policy Implications of 1,1,2,2,3,3 Hexabromocyclododecane

International Conventions and Agreements Governing 1,1,2,2,3,3-Hexabromocyclododecane (e.g., Stockholm Convention on POPs)

The primary international treaty governing this compound (HBCD) is the Stockholm Convention on Persistent Organic Pollutants (POPs), a global agreement to protect human health and the environment from chemicals that are persistent, bioaccumulative, and toxic. undp.org In May 2013, the Conference of the Parties to the Stockholm Convention listed HBCD in Annex A for elimination. pops.intwikipedia.orgpops.int This decision was based on evidence that HBCD has a strong potential to bioaccumulate and biomagnify, is persistent in the environment, and can be transported over long distances. pops.int

The listing included a specific exemption for the production and use of HBCD in expanded polystyrene (EPS) and extruded polystyrene (XPS) foam insulation in buildings, which parties had to register for. pops.intwikipedia.org This exemption was designed to allow time for a transition to viable alternatives. pops.int The amendment to include HBCD in Annex A entered into force on November 26, 2014, for most signatory countries. wikipedia.orggreensciencepolicy.org The convention mandates that parties must take measures to eliminate the production and use of HBCD, with the specific exemptions being time-limited. pops.intbasel.int Any products containing HBCD during the phase-out period are required to be labeled for easy identification throughout their lifecycle. greensciencepolicy.orgumweltbundesamt.de

HBCD is also subject to other international agreements. The Rotterdam Convention, which facilitates informed consent in the international trade of hazardous chemicals, listed HBCD in Annex III in 2019. ulaval.capic.int This listing was based on final regulatory actions by Japan and Norway to ban or severely restrict the chemical. pic.int Additionally, the Convention for the Protection of the Marine Environment of the North-East Atlantic (OSPAR Convention) includes HBCD in its List of Substances for Priority Action. pic.int

National and Regional Regulatory Frameworks for this compound

Various countries and regions have implemented their own regulatory frameworks to manage the risks associated with HBCD.

European Union: In the EU, HBCD was identified as a Substance of Very High Concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in 2008. wikipedia.org It was subsequently included in Annex XIV of REACH, making its use subject to authorization after a "sunset date" of August 21, 2015. wikipedia.org The EU's implementation of the Stockholm Convention is through the POPs Regulation (initially Regulation (EC) No 850/2004, now Regulation (EU) 2019/1021). umweltbundesamt.deeuropa.eu As of March 22, 2016, products containing HBCD in concentrations greater than 100 mg/kg were banned from being produced or placed on the market, with a temporary exemption for remaining stocks of insulation material. umweltbundesamt.de The EU registered for the specific exemption for HBCD in EPS and XPS, which had an expiration date. umweltbundesamt.de

United States: The United States is not a signatory to the Stockholm Convention. binational.net However, the Environmental Protection Agency (EPA) has taken action on HBCD under the Toxic Substances Control Act (TSCA). ehsdailyadvisor.com In 2010, the EPA released an action plan for HBCD, and in 2022, it issued a final revised risk evaluation determining that HBCD as a whole chemical substance presents an unreasonable risk to health and the environment. ehsdailyadvisor.comlawbc.comepa.govepa.gov This finding triggers the requirement for the EPA to implement risk management regulations. ehsdailyadvisor.com

Canada: Canada is a signatory to the Stockholm Convention and has implemented regulations to manage HBCD. binational.net Under the Canadian Environmental Protection Act, 1999, the manufacture, use, sale, and import of HBCD and building materials containing it were prohibited as of January 1, 2017. pollutiontracker.orgpollutiontracker.org Canada has also developed Federal Environmental Quality Guidelines (FEQGs) for HBCD in water, sediment, and the diet of mammalian wildlife to protect aquatic life and their consumers. pollutiontracker.orgcanada.ca

Japan: Japan was the first country to ban the import and production of HBCD, with the ban taking effect in May 2014. wikipedia.org It has designated HBCD as a Class I Specified Chemical Substance, prohibiting its manufacture, import, or use. pic.int

China: As a signatory to the Stockholm Convention, China announced that the production, use, import, and export of HBCD would be banned from December 26, 2021. enviliance.com The government has been actively working to implement this ban and manage the disposal of existing HBCD stocks as hazardous waste. enviliance.com

Methodologies and Challenges in Environmental Risk Assessment of this compound

The environmental risk assessment of HBCD presents several methodological complexities and challenges. A key challenge stems from the fact that commercial HBCD is a mixture of stereoisomers, primarily alpha (α-), beta (β-), and gamma (γ-) HBCD, each with different properties and toxicities. basel.inthilarispublisher.com

Methodologies: Environmental risk assessments for HBCD typically follow a standard framework that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov

Hazard Identification: This involves reviewing toxicological data from laboratory studies on various organisms. For HBCD, studies have shown it to be very toxic to aquatic organisms and to have effects on the liver, thyroid hormone system, and reproductive and immune systems in experimental animals. pops.intnih.gov

Exposure Assessment: This involves measuring or modeling the concentrations of HBCD in different environmental compartments like air, water, soil, sediment, and biota. nih.gov Biomonitoring data from human tissues (blood, milk) are also crucial for assessing human exposure. nih.gov

Risk Characterization: This step integrates the hazard and exposure data to estimate the likelihood of adverse effects. One common approach is the Margin of Exposure (MOE), which compares the point of departure from animal studies to estimated human or environmental exposure levels. nih.govnih.gov

Challenges:

Stereoisomer-Specific Analysis: A significant challenge is the differential behavior of HBCD stereoisomers in the environment. While the γ-isomer dominates in commercial mixtures, the α-isomer is often the most prevalent in biological samples, indicating potential bioisomerization or different rates of metabolism and bioaccumulation. hilarispublisher.comnih.gov This necessitates stereoisomer-specific analytical methods and risk assessments.

Data Gaps: There are still gaps in the understanding of HBCD's long-term effects, particularly on terrestrial organisms and human health. hilarispublisher.comnih.gov Information on the environmental fate and toxicity of its degradation products is also limited. epa.gov

Complex Exposure Pathways: Human and environmental exposure to HBCD is complex, occurring through various pathways including diet, dust inhalation, and contact with consumer products. nih.gov Accurately quantifying exposure from all these sources is difficult.

Long-Range Transport: The potential for long-range environmental transport means that HBCD can be found in remote areas far from production or use sites, complicating risk assessments on a global scale. pops.int

Design and Implementation of Monitoring Programs for this compound in Environmental and Human Samples

Monitoring programs are essential for tracking the levels and trends of HBCD in the environment and in human populations, providing data to assess the effectiveness of regulations and to refine risk assessments.

Design and Implementation:

Media Selection: Monitoring programs typically target a range of environmental media, including air, water, sediment, and soil. nih.gov Biota, particularly fish and top predators like birds of prey and marine mammals, are often used as bioindicators of contamination and bioaccumulation. nih.govacs.org Human samples, such as blood serum and breast milk, are monitored to assess internal exposure levels. nih.gov

Sampling Strategy: Sampling locations are chosen to represent different scenarios, including areas near known point sources (e.g., industrial facilities), urban areas with diffuse sources, and remote background locations to assess long-range transport. nih.gov Sampling frequency is designed to capture temporal trends.

Analytical Methods: Sophisticated analytical techniques are required to accurately measure the low concentrations of HBCD and its individual stereoisomers in complex environmental and biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method for this purpose. nih.gov

Quality Assurance/Quality Control: Rigorous quality assurance and control measures are critical to ensure the reliability and comparability of monitoring data across different studies and laboratories.

Key Findings from Monitoring Programs:

Ubiquitous Presence: Monitoring studies have demonstrated the ubiquitous presence of HBCD in various environmental compartments and in wildlife and humans globally. nih.govacs.org

Elevated Levels Near Sources: Higher concentrations of HBCD are generally found in samples collected near industrial point sources. nih.govacs.org

Biomagnification: High concentrations in top predators indicate that HBCD biomagnifies in food webs. nih.govacs.org

Stereoisomer Profile Shift: A consistent finding is the predominance of α-HBCD in biological samples, in contrast to the γ-HBCD dominance in technical mixtures. nih.gov

Human Exposure: Human biomonitoring studies have detected HBCD in blood and breast milk, with median concentrations typically in the low nanogram per gram lipid weight range. nih.govnih.gov

Evaluation of the Efficacy of Regulatory Actions in Reducing this compound Levels

Evaluating the effectiveness of regulatory actions is a crucial component of the policy cycle. For HBCD, this involves analyzing temporal trend data from monitoring programs to see if concentrations in the environment and biota are declining following the implementation of bans and restrictions.

A monitoring study in Europe provides evidence of the efficacy of regulatory measures. The study, which analyzed HBCD concentrations in bream from several European freshwater sites between 2007 and 2010, found statistically significant decreases in HBCD levels at locations with expected point and diffuse sources. nih.gov For example, a decrease of 85% was observed in the Rhone River in France, and a 60% decrease was seen in the Western Scheldt in the Netherlands. nih.gov These declines coincide with industry stewardship programs and initial regulatory actions in the EU. nih.gov

Research on the Development and Assessment of Alternatives to this compound

The phase-out of HBCD has spurred significant research and development into safer alternatives, particularly for its primary use in polystyrene insulation foams. The ideal alternative would provide the required flame retardancy without the persistent, bioaccumulative, and toxic properties of HBCD.

Several alternatives have been developed and assessed:

Butadiene Styrene Brominated Copolymer: This polymeric flame retardant, often referred to as "Polymeric FR" or by trade names like Emerald Innovation™ 3000, has emerged as a major substitute for HBCD in EPS and XPS foams. greensciencepolicy.orgepa.govpops.int Because it is a large polymer, its potential for absorption and bioaccumulation is considered low. epa.gov The U.S. EPA's Design for the Environment (DfE) program assessed this alternative and found it to be safer than HBCD for multiple health endpoints. epa.gov However, as a brominated compound, there are concerns about the potential formation of halogenated dioxins and furans during combustion, and its long-term environmental fate is not fully understood. greensciencepolicy.orgepa.gov

Tetrabromobisphenol A (TBBPA) Derivatives: Two TBBPA derivatives have also been identified as viable alternatives. epa.govpops.int However, hazard assessments of these chemicals have shown limited data for human health endpoints and a high potential for bioaccumulation, raising concerns about them being "regrettable substitutions." epa.gov

Non-Chemical Alternatives: In addition to chemical substitutes, non-chemical approaches are also being considered. These include:

Alternative Insulation Materials: Materials such as mineral wool, fiberglass, and phenolic foams can be used instead of polystyrene insulation. pops.intpops.int However, some of these materials may have their own environmental or health concerns, such as the use of formaldehyde (B43269) in the production of phenolic resins. pops.int

Alternative Building Designs: In some cases, building codes and construction techniques can be modified to achieve fire safety without the need for chemical flame retardants in insulation foams. greensciencepolicy.orgpops.int For instance, placing insulation between non-combustible barriers can eliminate the fire hazard. pops.int

The search for and assessment of alternatives is an ongoing process, guided by principles of green chemistry and a desire to avoid replacing one hazardous chemical with another.

Data Tables

Table 1: International and Regional Regulatory Status of HBCD

Jurisdiction/AgreementStatusKey Actions
Stockholm Convention Listed in Annex A (Elimination)Decision SC-6/13 (May 2013); specific exemptions for EPS/XPS in buildings. pops.intwikipedia.orgpops.int
Rotterdam Convention Listed in Annex III (PIC Procedure)Listed in 2019 based on regulatory actions in Japan and Norway. ulaval.capic.int
European Union Restricted/Authorization RequiredIdentified as SVHC (2008); added to REACH Annex XIV (2011); use restricted under POPs Regulation. wikipedia.orgumweltbundesamt.de
United States Unreasonable Risk FindingEPA issued a final revised risk evaluation under TSCA (2022). ehsdailyadvisor.comepa.gov
Canada ProhibitedManufacture, use, sale, and import prohibited as of Jan 1, 2017. pollutiontracker.orgpollutiontracker.org
Japan ProhibitedBan on import and production effective May 2014. wikipedia.orgpic.int
China ProhibitedBan on production, use, import, and export effective Dec 26, 2021. enviliance.com

Table 2: Assessed Chemical Alternatives to HBCD in Polystyrene Foam

Alternative ChemicalTypeKey Assessment Findings
Butadiene Styrene Brominated Copolymer Polymeric Flame RetardantConsidered safer than HBCD due to low absorption and toxicity potential; concerns remain about persistence and combustion byproducts. greensciencepolicy.orgepa.gov
TBBPA-bis brominated ether derivative Additive Flame RetardantLimited human health data; high potential for bioaccumulation. epa.gov
TBBPA bis(2,3-dibromopropyl) ether Additive Flame RetardantLimited human health data; high potential for bioaccumulation. epa.gov

Remediation Strategies for 1,1,2,2,3,3 Hexabromocyclododecane Contamination

Bioremediation Approaches for Sediments and Soils Contaminated with 1,1,2,2,3,3-Hexabromocyclododecane

Bioremediation has emerged as a promising and environmentally friendly approach for the cleanup of sites contaminated with HBCD. nih.gov This strategy utilizes the metabolic capabilities of microorganisms to transform or degrade HBCD into less harmful substances. nih.gov Both aerobic and anaerobic bacteria have been identified with the ability to debrominate HBCD, although degradation is often more rapid under anaerobic conditions. researchgate.net

Anaerobic Bioremediation Techniques for this compound

Anaerobic bioremediation, specifically through reductive debromination, is a key mechanism for HBCD degradation in environments lacking oxygen, such as sediments and certain soils. researchgate.netnih.gov In this process, anaerobic microbes use HBCD as an electron acceptor, sequentially removing bromine atoms from the cyclododecane (B45066) ring. regenesis.com This process typically leads to the formation of lower brominated cyclododecanes, and eventually to non-brominated compounds. nih.gov

Several studies have demonstrated the efficacy of anaerobic microbial consortia in degrading HBCD. For instance, a microbial consortium enriched over 300 days achieved a 92.4% removal of HBCD within 12 days from an initial concentration of 500 µg/L. nih.govnih.gov The primary degradation product identified was dibromocyclododecadiene (DBCD). nih.govnih.gov The degradation of the main HBCD diastereomers (α-HBCD, β-HBCD, and γ-HBCD) was found to follow first-order kinetics. nih.govnih.gov

Pure cultures of anaerobic bacteria have also been shown to degrade HBCD. Strains like Achromobacter sp. HBCD-1 have demonstrated the ability to anaerobically transform a significant percentage of HBCD in a relatively short period. researchgate.net The degradation pathway in these pure cultures also involves the formation of debromination products like tetrabromocyclododecene (TBCDe) and dibromocyclododecadiene (DBCDi). researchgate.net

Study Type Microorganism(s) Initial HBCD Concentration Degradation Efficiency Timeframe Key Findings
Microbial ConsortiumEnriched anaerobic consortium500 µg/L92.4%12 daysDegradation followed first-order kinetics; DBCD identified as a major product. nih.govnih.gov
Pure CultureAchromobacter sp. HBCD-15000 µg/L35.1%8 daysDemonstrated anaerobic transformation of HBCD. researchgate.net
Pure CultureBacillus sp. HBCD-1 and HBCD-2500 mg/L90% and 56.8% respectively~8 daysShowed significant degradation of HBCD. researchgate.net
River SedimentsIndigenous microorganismsNot specified-Half-lives of 1.1-1.5 daysFaster degradation compared to aerobic conditions. researchgate.net

Enhanced Bioremediation Strategies for this compound

To overcome the limitations of natural attenuation, enhanced bioremediation strategies are being explored to accelerate the degradation of HBCD in contaminated environments. These strategies often involve the addition of substances to stimulate the activity of indigenous microorganisms (biostimulation) or the introduction of specific HBCD-degrading microbes (bioaugmentation). researchgate.netmdpi.com

Biostimulation can involve the addition of electron donors, such as hydrogen-releasing compounds, to create more favorable conditions for reductive debromination. regenesis.com The addition of surfactants has also been investigated to increase the bioavailability of HBCD to microorganisms. nih.govresearchgate.net For example, the addition of the surfactant Tween 60 was found to improve the removal of HBCD by Bacillus cereus. nih.gov

Bioaugmentation involves introducing specific microorganisms with known HBCD-degrading capabilities into the contaminated site. researchgate.net This can be particularly useful in environments where the native microbial population has limited degradation potential. Combining bioaugmentation with other strategies, such as phytoremediation, is also considered a promising approach for the future. nih.gov

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are considered highly effective for the degradation of persistent organic pollutants like HBCD. researchgate.net

One studied AOP for HBCD degradation is the use of UV-C irradiation. researchgate.net Studies have shown that UV-C light can lead to the debromination of HBCD in aqueous solutions. The efficiency of this process can be influenced by factors such as the initial pH and concentration of HBCD. researchgate.net For instance, the debromination of HBCD was found to be more efficient at acidic or alkaline pH values compared to neutral pH. researchgate.net

Another promising AOP involves the use of Fe(III) complexes in the presence of hydrogen peroxide (H2O2) under simulated sunlight. researchgate.netnih.gov This process, known as a photo-Fenton-like reaction, generates hydroxyl radicals that can effectively degrade HBCD. researchgate.netnih.gov The degradation rate is influenced by the type of Fe(III)-carboxylate complex used, the pH of the solution, and the concentration of H2O2. researchgate.netnih.gov The addition of H2O2 has been shown to significantly accelerate the degradation of HBCD in the presence of Fe(III)-citrate complexes. researchgate.netnih.gov

AOP Method Key Reagents/Conditions Effectiveness Influencing Factors
UV-C PhotolysisUV-C lightEffective debrominationInitial pH, HBCD concentration. researchgate.net
Photo-Fenton-likeFe(III)-carboxylate complexes, H2O2, simulated sunlightAccelerated degradationpH, type of carboxylate, H2O2 concentration. researchgate.netnih.gov

Thermal Treatment Technologies for this compound Containing Wastes

Thermal treatment technologies are aggressive remediation methods suitable for wastes with high concentrations of organic contaminants like HBCD. clu-in.orgepa.gov These technologies use heat to destroy or volatilize the contaminants.

Incineration is a high-temperature thermal process that can achieve the complete destruction of organic compounds, including HBCD. epa.gov This method is particularly relevant for managing waste streams from industrial processes or end-of-life products containing HBCD, such as expanded polystyrene (EPS) and extruded polystyrene (XPS) foams. wikipedia.orgbasel.int

In situ thermal remediation techniques, such as steam enhanced extraction (SEE), electrical resistance heating (ERH), and thermal conductive heating (TCH), are applied directly to the contaminated soil or groundwater. clu-in.org These methods heat the subsurface to mobilize volatile and semi-volatile organic contaminants for subsequent extraction and treatment. clu-in.org

Containment and Stabilization Methods for this compound

In situations where the complete removal or destruction of HBCD is not feasible, containment and stabilization methods can be employed to prevent its migration and reduce its bioavailability in the environment. These methods aim to physically isolate the contaminated material or chemically bind the contaminant to the soil or sediment matrix.

Given that HBCD strongly binds to sediments and suspended solids in water and is relatively immobile in soil, natural attenuation processes can contribute to its containment over long periods. binational.net However, engineered containment strategies may be necessary for highly contaminated sites to prevent leaching into groundwater or uptake by organisms. Such strategies can include the use of physical barriers like caps (B75204) and liners, or solidification/stabilization techniques that involve mixing the contaminated material with binding agents to form a solid, stable mass.

Future Research Directions for 1,1,2,2,3,3 Hexabromocyclododecane

Elucidating Stereoisomer-Specific Toxicokinetics and Toxicodynamics of 1,1,2,2,3,3-Hexabromocyclododecane

The commercial mixture of HBCDD is primarily composed of three main diastereomers: alpha (α-HBCDD), beta (β-HBCDD), and gamma (γ-HBCDD). wikipedia.org While γ-HBCDD is the most abundant in the technical mixture, α-HBCDD is the predominant stereoisomer found in biological tissues, including wildlife and humans. oup.comacs.org This discrepancy highlights the critical need to understand the stereoisomer-specific toxicokinetics (how the body processes the chemical) and toxicodynamics (how the chemical affects the body).

Studies in mice have revealed significant differences in the biological half-lives of the stereoisomers. For instance, α-HBCDD has a much longer terminal half-life of approximately 17 days compared to the shorter half-lives of β-HBCDD and γ-HBCDD, which are around 2.5 and 3 to 4 days, respectively. nih.govnih.gov This suggests a higher potential for α-HBCDD to bioaccumulate. nih.gov Furthermore, in vivo studies have shown that γ-HBCDD can undergo stereoisomerization to α-HBCDD, contributing to the prevalence of the alpha form in biota. oup.comusda.gov In contrast, no such conversion from α-HBCDD to other isomers has been observed. oup.comnih.gov

Future research must delve deeper into these differences to accurately assess human health risks. Key areas of investigation include:

Comparative metabolism studies: Further research is needed to fully characterize the metabolic pathways of each stereoisomer in various species, including humans. usda.gov

Enantiomer-selective processes: HBCDD diastereomers are chiral, meaning they exist as pairs of enantiomers. Research has shown enantioselective bioaccumulation and biotransformation, but the underlying mechanisms are not fully understood. scies.orgnih.gov

Developmental effects: Studies have indicated that developing organisms may have higher tissue levels of HBCDD than adults, suggesting increased susceptibility during development. wikipedia.org

Comprehensive Assessment of Exposure Pathways and Aggregate Risk Associated with this compound

Human exposure to HBCDD occurs through various pathways, including diet, inhalation of indoor dust, and dermal contact. researchgate.netnih.govnih.gov Given its use in consumer products like polystyrene insulation, electronics, and furniture, indoor environments can be significant sources of exposure. wikipedia.orgoup.com

A comprehensive assessment of the aggregate risk from all exposure sources is crucial for protecting public health. This requires:

Quantifying exposure from various sources: Detailed studies are needed to determine the relative contributions of diet, dust, and other sources to the total body burden of HBCDD.

Monitoring diverse food sources: While HBCDD has been detected in various foods, more extensive and representative sampling is necessary to understand dietary exposure across different populations. nih.gov

Investigating occupational exposure: Workers in industries that produce or use HBCDD are at risk of higher exposure levels. oup.com

Unraveling Complex Biotransformation Pathways and Metabolite Fate of this compound

The biotransformation of HBCDD is a complex process that varies by stereoisomer and species. usda.govnih.gov Metabolism can involve several pathways, including hydroxylation, debromination, and conjugation. usda.govnih.gov

Key findings indicate that:

Metabolism rates differ among stereoisomers: In rats, the total metabolism of HBCDD diastereomers follows the order β > γ > α. usda.govnih.gov

Distinct metabolites are formed: The metabolites produced from each stereoisomer can be unique, potentially serving as biomarkers of exposure. usda.govnih.govacs.org For example, after exposure to γ-HBCDD, various metabolites have been identified, including monohydroxy-pentabromocyclododecane and dihydroxy-pentabromocyclododecadiene. wikipedia.org

Species-specific differences exist: Biotransformation rates and pathways can differ significantly between species, such as rats and trout, which has important implications for extrapolating animal data to humans. nih.gov

Future research should aim to identify and quantify the full range of metabolites for each stereoisomer and understand their toxicological significance.

Development of Novel Analytical Techniques for Emerging Isomers of this compound

Accurate measurement of HBCDD stereoisomers is essential for research and regulation. While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used, challenges remain. ejournals.euejournals.eu Thermal instability of HBCDD can lead to isomerization and degradation during GC analysis, making it difficult to quantify individual stereoisomers. acs.org

LC-MS/MS has emerged as a more suitable technique for stereoisomer-specific analysis. nih.govacs.org However, there is a continuous need for the development of novel analytical techniques to:

Improve sensitivity and selectivity: To detect low levels of HBCDD and its metabolites in complex environmental and biological samples. acs.org

Analyze emerging isomers: Besides the main α, β, and γ forms, other stereoisomers like delta (δ) and epsilon (ε) have been detected and require analytical methods for their quantification. frontiersin.org

Enable enantiomer-specific analysis: Chiral chromatography methods are necessary to separate and quantify individual enantiomers, which is crucial for understanding enantioselective processes. nih.gov

Long-Term Environmental Monitoring and Effectiveness Studies of this compound Regulations

Due to its persistent, bioaccumulative, and toxic properties, HBCDD has been listed under the Stockholm Convention on Persistent Organic Pollutants (POPs) for global elimination, with some specific exemptions. nih.govresearchgate.net Several countries have implemented bans or restrictions on its production and use. wikipedia.org

Long-term environmental monitoring is essential to:

Track environmental levels over time: To assess the effectiveness of regulations in reducing HBCDD contamination.

Evaluate temporal trends in biota: To understand how HBCDD levels are changing in wildlife and human populations.

Assess the impact of exemptions: To ensure that continued use in specific applications does not lead to significant environmental releases.

These studies will provide crucial data for policymakers to evaluate the effectiveness of current regulations and determine if further actions are needed.

Innovative Remediation Technologies for Legacy this compound Contamination

HBCDD contamination in soil and sediment poses a long-term threat to the environment. nih.gov Developing effective and environmentally friendly remediation technologies is a key research priority.

Promising innovative approaches include:

Mechanochemical degradation: This method uses mechanical force to break down HBCDD into less harmful inorganic compounds. nih.gov Studies have shown that co-milling with reagents like Fe-Quartz can effectively degrade HBCDD in contaminated soil. nih.gov

Nanoparticle-based remediation: Bimetallic iron-based nanoparticles have demonstrated the ability to transform HBCDD in both aqueous solutions and soil systems. nih.gov

Phytoremediation: The use of plants to remove or degrade contaminants is another area of investigation. Studies have explored the uptake and metabolism of HBCDD by plants like ryegrass and maize. nih.govnih.gov

Biotransformation by microorganisms: Certain bacteria have shown the ability to transform HBCDD stereoisomers, suggesting potential for bioremediation applications. nih.gov

Further research is needed to optimize these technologies and assess their feasibility for large-scale application.

Q & A

Q. What analytical techniques are recommended for differentiating HBCD diastereomers in environmental samples?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using isomer-specific columns is the gold standard for distinguishing α-, β-, and γ-HBCD diastereomers. Chromatographic separation should be optimized using reference standards with confirmed CASRNs (e.g., 25637-99-4, 3194-55-6). Matrix effects in environmental samples (e.g., sediment, biota) require cleanup steps such as gel permeation chromatography or sulfuric acid treatment to reduce interference .

Q. What are the key physicochemical properties influencing HBCD’s environmental distribution?

Methodological Answer: Critical properties include log Kow (octanol-water partition coefficient, ~5.6–7.2), water solubility (0.1–100 µg/L), and vapor pressure (3.4 × 10⁻⁶ Pa). These parameters dictate HBCD’s partitioning into lipids, adsorption to organic matter, and long-range atmospheric transport. Estimation methods, such as those in Lyman et al. (1990), provide frameworks for predicting environmental behavior under varying pH and temperature conditions .

Q. How should researchers standardize reporting of HBCD concentrations in environmental matrices?

Methodological Answer: Follow ECHA and EPA guidelines for reporting isomer-specific concentrations (e.g., α-, β-, γ-HBCD) using mass units normalized to lipid content in biota or organic carbon in sediments. Include details on extraction efficiency, limit of detection (LOD), and quality control measures (e.g., NIST SRM 2585 for indoor dust). Cross-validate results with interlaboratory studies to ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies in reported bioaccumulation factors (BAFs) of HBCD across studies be resolved?

Methodological Answer: Discrepancies often arise from differences in isomer composition, trophic levels, and lipid normalization methods. To reconcile

  • Conduct isomer-specific BAF calculations using lipid-adjusted concentrations.
  • Apply stable isotope analysis to track trophic magnification in food webs.
  • Use probabilistic modeling to account for environmental variability (e.g., temperature, salinity) .

Q. What experimental designs are effective for assessing HBCD’s endocrine-disrupting effects in aquatic organisms?

Methodological Answer: Combine in vivo exposure assays with transcriptomic profiling. For example:

  • Expose zebrafish (Danio rerio) to environmentally relevant doses (10–1000 ng/L) for 28 days.
  • Measure vitellogenin (VTG) levels via ELISA as a biomarker for estrogenic activity.
  • Perform RNA-seq to identify dysregulated pathways (e.g., thyroid hormone synthesis). Include controls for isomer-specific effects and solvent carriers .

Q. How can mesocosm experiments be designed to evaluate HBCD’s impact on benthic-pelagic coupling?

Methodological Answer: Establish replicate mesocosms with sediment-water interfaces, mimicking coastal ecosystems. Key steps:

  • Spike HBCD at concentrations reflecting contamination gradients (e.g., 1–100 µg/kg sediment).
  • Monitor benthic macroinvertebrate populations (e.g., amphipods) and pelagic phytoplankton biomass.
  • Use stable carbon isotopes (δ¹³C) to trace HBCD transfer between trophic levels. Bradshaw et al. (2015) demonstrated dose-dependent reductions in nutrient cycling efficiency under such setups .

Q. What strategies isolate microbial degradation pathways for specific HBCD isomers?

Methodological Answer: Use enrichment cultures with isotope-labeled HBCD (e.g., ¹³C-γ-HBCD) to track degradation products. Steps include:

  • Inoculate anaerobic sludge or soil microcosms with HBCD as the sole carbon source.
  • Employ metagenomic sequencing to identify dehalogenase-producing bacteria (e.g., Dehalococcoides).
  • Quantify hydroxylated metabolites via LC-QTOF-MS, referencing standards like 2,5,6-tribromocyclododecanol .

Data Contradiction and Validation

Q. How should conflicting half-life values for HBCD in soil and water be addressed?

Methodological Answer: Half-life variations (e.g., 30 days in water vs. 2 years in soil) stem from isomer stability and redox conditions. To validate

  • Conduct parallel experiments under controlled aerobic/anaerobic conditions.
  • Use EXAMS II simulations to model degradation kinetics, incorporating site-specific parameters like organic carbon content and microbial activity .

Q. What methods resolve inconsistencies in HBCD’s toxicokinetic profiles across species?

Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data between species. For example:

  • Parameterize models with isomer-specific absorption rates (e.g., Caco-2 cell assays for intestinal uptake).
  • Validate predictions against in vivo data from Wistar rats (e.g., Brandsma et al., 2009) and marine mammals .

Authoritative Data Sources

  • Regulatory Guidelines : EPA’s TSCA Inventory and ECHA’s Risk Evaluation Documents provide isomer-specific toxicity thresholds .
  • Reference Materials : Use PubChem (CID 18529) for structural data and NIST SRM 2585 for analytical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.